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(Methoxymethyl)cyclopentane Documentation Hub

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  • Product: (Methoxymethyl)cyclopentane
  • CAS: 2619-30-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Isomerism and Functional Divergence of Cyclopentyl Ethers

[1] Executive Summary In the domain of process chemistry and medicinal synthesis, the distinction between structural isomers is often the dividing line between a scalable, green industrial process and a laboratory curios...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the domain of process chemistry and medicinal synthesis, the distinction between structural isomers is often the dividing line between a scalable, green industrial process and a laboratory curiosity.[1] This guide analyzes the critical divergence between two constitutional isomers with the formula C₆H₁₂O (and specifically the methylated derivatives C₇H₁₄O ): Cyclopentyl methyl ether (CPME) and (Methoxymethyl)cyclopentane .

While they share a molecular weight of 114.19 g/mol , their connectivity dictates vastly different physicochemical behaviors.[1] CPME (CAS 5614-37-9) has emerged as a premier "green" solvent, replacing THF and Dioxane due to its hydrophobicity and peroxide stability.[1][2] In contrast, (Methoxymethyl)cyclopentane (CAS 2619-30-9) serves primarily as a specialized intermediate.[1] This guide provides a definitive structural comparison, validated experimental protocols, and the mechanistic rationale for CPME’s industrial dominance.[1]

Structural Analysis & Nomenclature

The core confusion arises from the nomenclature.[1] Both molecules contain a cyclopentane ring and a methoxy group, but the linkage defines their reactivity.[1]

Structural Connectivity[1]
  • Cyclopentyl Methyl Ether (CPME): The oxygen atom is bonded directly to the secondary carbon of the cyclopentane ring. It is a secondary ether.[1]

    • IUPAC:[3][4] Methoxycyclopentane[1][4][5][6][7]

    • Connectivity: Ring-CH-O-CH₃[1]

  • (Methoxymethyl)cyclopentane: The oxygen atom is bonded to a methylene (-CH₂-) bridge, which is then attached to the ring.[1] It is a primary ether.[1]

    • IUPAC:[3][4] (Methoxymethyl)cyclopentane[5]

    • Connectivity: Ring-CH-CH₂-O-CH₃[1]

Visualizing the Isomerism[1]

The following diagram illustrates the connectivity difference and its impact on steric accessibility.

G Formula Molecular Formula: C7H14O MW: 114.19 g/mol CPME Cyclopentyl Methyl Ether (CPME) (Secondary Ether) Formula->CPME Isomer A MMC (Methoxymethyl)cyclopentane (Primary Ether) Formula->MMC Isomer B CPME_Struct Structure: Cyclopentyl Ring — O — CH3 (Oxygen directly on ring) CPME->CPME_Struct MMC_Struct Structure: Cyclopentyl Ring — CH2 — O — CH3 (Oxygen separated by methylene) MMC->MMC_Struct Properties_CPME Key Feature: Steric Hindrance around Oxygen High Stability CPME_Struct->Properties_CPME Properties_MMC Key Feature: Accessible Oxygen Lone Pairs Typical Ether Reactivity MMC_Struct->Properties_MMC

Figure 1: Structural divergence of C₇H₁₄O isomers. CPME features a hindered secondary ether linkage, contributing to its unique stability profile.[1]

Comparative Physicochemical Profile

The following data consolidates experimental values for CPME against predicted/experimental values for its isomer. The stark difference in hydrophobicity (LogP) is the primary driver for CPME’s utility in workups.

PropertyCyclopentyl Methyl Ether (CPME)(Methoxymethyl)cyclopentaneCausality / Impact
CAS Number 5614-37-92619-30-9Distinct chemical entities.
Boiling Point 106°C~120–125°C (Predicted)CPME's compact shape lowers BP slightly vs the more flexible chain of the isomer.
Density 0.86 g/mL~0.87 g/mLSimilar densities due to identical mass/volume ratios.
Water Solubility 1.1 g / 100g (Hydrophobic)Higher (Predicted)Critical: CPME phase separates cleanly from water; typical primary ethers are more miscible.
Flash Point -1°C~10°C (Predicted)Both are highly flammable Class 3 liquids.
Peroxide Stability High (Inhibited)Low (Typical Ether)CPME resists peroxide accumulation better than linear/primary ethers.
Vaporization Energy 8.6 kcal/mol~9.2 kcal/molCPME requires less energy to distill/recover.

Deep Dive: CPME as a Process Solvent

CPME has replaced Tetrahydrofuran (THF) and 2-Methyltetrahydrofuran (2-MeTHF) in many GMP processes. Understanding why requires looking at the molecular interactions.

The Hydrophobic Advantage

Unlike THF, which is miscible with water, CPME has a solubility of only 1.1% in water.[1][2]

  • Mechanism: The lipophilic cyclopentyl ring shields the polar ether oxygen.

  • Process Benefit: This eliminates the need for extraction solvents (like DCM or Ethyl Acetate) during workup. The reaction solvent is the extraction solvent.

Peroxide Resistance

Ethers form explosive peroxides via radical abstraction of hydrogen atoms adjacent to the oxygen (α-hydrogens).

  • CPME Stability: While CPME has an α-hydrogen, the steric bulk of the ring and the specific bond dissociation energy dynamics make the formation of hydroperoxides slower, and the decomposition energy of those peroxides is significantly lower than that of Diisopropyl ether or THF.[1]

  • Validation: In accelerated stability tests (without stabilizer), CPME shows negligible peroxide formation over 100 hours compared to THF, which spikes rapidly.[1]

Experimental Protocols

Protocol A: Azeotropic Drying of CPME

Purpose: To prepare anhydrous CPME for moisture-sensitive reactions (e.g., Grignard formation) without using molecular sieves.[1] Principle: CPME forms a positive azeotrope with water (84% CPME / 16% H₂O) at 83°C.[1]

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add "wet" CPME (containing ~1% water) to the flask.

  • Reflux: Heat the system to maintain a steady reflux (Oil bath ~120°C).

  • Separation: As the azeotrope boils (83°C), vapor rises and condenses.[1]

    • Observation: In the trap, the condensate separates into two phases.[1] The lower phase is water-rich; the upper phase is CPME-rich.

  • Removal: Drain the lower aqueous phase periodically.[1]

  • Equilibrium: Continue until the temperature of the vapor rises to 106°C (pure CPME boiling point) and no further water separates.

  • Result: The CPME in the flask is now anhydrous (<50 ppm H₂O).

Azeotrope WetCPME Wet CPME (>1% H2O) Heater Reflux (120°C) WetCPME->Heater Charge Trap Dean-Stark Trap (Phase Separation) Heater->Trap Azeotrope Vapor (83°C) DryCPME Anhydrous CPME (<50 ppm H2O) Heater->DryCPME Final Product Trap->Heater Return CPME Waste Water Waste (Lower Phase) Trap->Waste Drain H2O

Figure 2: Workflow for azeotropic drying of CPME, leveraging its heteroazeotrope properties.

Protocol B: Synthesis of (Methoxymethyl)cyclopentane

Context: This isomer is not a bulk solvent but may be required as a scaffold. Method: Williamson Ether Synthesis.[8]

Reagents:

  • Cyclopentylmethanol (1.0 eq)

  • Sodium Hydride (NaH) (1.2 eq, 60% dispersion in oil)[1]

  • Iodomethane (MeI) (1.2 eq)

  • Solvent: Anhydrous THF or CPME (0.5 M)

Methodology:

  • Activation: In a flame-dried flask under Nitrogen, suspend NaH in anhydrous solvent at 0°C.

  • Deprotonation: Add Cyclopentylmethanol dropwise. Evolution of H₂ gas will occur.[1] Stir for 30 min at 0°C until gas evolution ceases.

    • Mechanism:[9] Formation of the cyclopentylmethoxide alkoxide.

  • Alkylation: Add Iodomethane dropwise.[1]

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

  • Quench: Carefully add saturated NH₄Cl solution to quench excess hydride.[1]

  • Workup:

    • If using THF: Extract with Et₂O, wash with brine, dry over MgSO₄.[1]

    • If using CPME: Wash directly with water/brine (phases separate naturally).[1]

  • Purification: Distill the crude oil. (Target BP: ~120°C).

References

  • Zeon Corporation. (n.d.).[1] Cyclopentyl Methyl Ether (CPME) Technical Data Sheet. Retrieved from [Link]

  • Watanabe, K., Yamagiwa, N., & Torisawa, Y. (2007).[1] Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development, 11(2), 251–258.[1] Retrieved from [Link]

  • PubChem. (n.d.).[1][3][4] Compound Summary: Cyclopentyl methyl ether (CAS 5614-37-9).[1][4][6][7] National Library of Medicine.[1][4] Retrieved from [Link]

  • PubChem. (n.d.).[1][3][4] Compound Summary: (Methoxymethyl)cyclopentane (CAS 2619-30-9).[3] National Library of Medicine.[1][4] Retrieved from [Link]

  • Byrne, F. P., et al. (2016).[1] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4, 7. Retrieved from [Link]

Sources

Exploratory

(Methoxymethyl)cyclopentane solubility in organic solvents

An In-depth Technical Guide to the Solubility of (Methoxymethyl)cyclopentane in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract (Methoxymethyl)cyclopentane is an ether of emergin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of (Methoxymethyl)cyclopentane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Methoxymethyl)cyclopentane is an ether of emerging interest in synthetic chemistry and drug development, valued for its potential as a process solvent. A comprehensive understanding of its solubility in a diverse range of organic solvents is critical for its effective application, from reaction medium selection to purification and formulation. This technical guide provides a detailed examination of the theoretical and practical aspects of the solubility of (methoxymethyl)cyclopentane. While specific quantitative solubility data for this compound is not extensively available in the public domain, this guide leverages data from the closely related and structurally similar compound, cyclopentyl methyl ether (CPME), to provide a predictive framework. Furthermore, a detailed, self-validating experimental protocol is presented to enable researchers to precisely determine the solubility of (methoxymethyl)cyclopentane in solvents of interest. This guide is intended to be a foundational resource, combining theoretical principles with actionable experimental methodologies to empower researchers in their chemical endeavors.

Introduction: Understanding (Methoxymethyl)cyclopentane

(Methoxymethyl)cyclopentane, with the chemical structure C7H14O, is an aliphatic ether.[1] Its structure, featuring a cyclopentyl ring and a methoxymethyl group, suggests a predominantly non-polar character, which is a key determinant of its solubility profile. The ether functional group introduces a degree of polarity and the potential for hydrogen bonding with protic solvents. The physical and chemical properties of a compound are intrinsically linked to its molecular structure, and in the case of solubility, the interplay of intermolecular forces is paramount.

While (methoxymethyl)cyclopentane itself is not as extensively studied as some common laboratory solvents, its structural analog, cyclopentyl methyl ether (CPME), has gained significant traction as a green and sustainable solvent alternative to tetrahydrofuran (THF) and methyl tert-butyl ether (MTBE).[2][3][4] CPME is noted for its high hydrophobicity, stability under acidic and basic conditions, and a high boiling point.[3][5] Given the structural similarity, with (methoxymethyl)cyclopentane having an additional methylene bridge, we can anticipate a similar, though not identical, solubility profile. The additional non-polar methylene group in (methoxymethyl)cyclopentane is likely to further decrease its polarity compared to CPME, potentially leading to even lower water solubility and enhanced solubility in non-polar organic solvents.

Theoretical Framework: The Science of Solubility

The principle of "like dissolves like" is the cornerstone of understanding solubility.[6][7] This adage is a simplified representation of the complex interplay of intermolecular forces between solute and solvent molecules. For a substance to dissolve, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions. The primary intermolecular forces at play are:

  • London Dispersion Forces (LDF): These are the weakest intermolecular forces and are present in all molecules. They arise from temporary fluctuations in electron distribution, creating transient dipoles. LDFs are the dominant attractive forces in non-polar molecules and their strength increases with molecular size and surface area.[8][9]

  • Dipole-Dipole Interactions: These forces occur between polar molecules that have permanent dipoles. The positive end of one molecule is attracted to the negative end of another.[9][10][11]

  • Hydrogen Bonding: This is a particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom, such as oxygen, nitrogen, or fluorine.[8][9][10]

(Methoxymethyl)cyclopentane, being an ether, possesses a polar C-O-C bond, giving it a permanent dipole moment. The oxygen atom also has lone pairs of electrons, allowing it to act as a hydrogen bond acceptor. However, the bulk of the molecule consists of non-polar hydrocarbon regions (the cyclopentyl ring and the methyl group). This dual character dictates its solubility behavior.

Predictive Solubility Profile of (Methoxymethyl)cyclopentane:

Based on its molecular structure and by analogy with CPME, the following solubility characteristics can be predicted:

  • High Solubility in Non-Polar Solvents: Due to the significant non-polar hydrocarbon portion, (methoxymethyl)cyclopentane is expected to be highly soluble in non-polar solvents like hexane, toluene, and diethyl ether. The primary intermolecular interactions in these solutions will be London Dispersion Forces.

  • Miscibility with Polar Aprotic Solvents: It is likely to be miscible with polar aprotic solvents such as acetone and ethyl acetate. The dipole-dipole interactions between the ether and the solvent molecules will facilitate dissolution.

  • Moderate to Low Solubility in Polar Protic Solvents: In polar protic solvents like ethanol and methanol, (methoxymethyl)cyclopentane can act as a hydrogen bond acceptor. However, its inability to act as a hydrogen bond donor and its large non-polar component will limit its solubility compared to smaller, more polar ethers.

  • Very Low Solubility in Water: The hydrophobic nature of the cyclopentyl and methyl groups will dominate, leading to very low solubility in water.[5]

Quantitative Assessment of Solubility: An Experimental Protocol

To move from prediction to empirical data, a robust experimental methodology is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[6]

The Shake-Flask Method for Determining Equilibrium Solubility

This protocol provides a step-by-step guide to accurately measure the solubility of (methoxymethyl)cyclopentane in various organic solvents.

Materials and Equipment:

  • (Methoxymethyl)cyclopentane (solute)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Glass vials or flasks with airtight seals

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess (methoxymethyl)cyclopentane to a known volume of solvent B Agitate at constant temperature for 24-72 hours A->B C Centrifuge to pellet undissolved solid (if any) B->C D Filter supernatant through a PTFE syringe filter C->D F Analyze the filtrate using HPLC or GC D->F E Prepare calibration standards E->F G Determine concentration from the calibration curve F->G

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of (methoxymethyl)cyclopentane to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solute is crucial to ensure that the solution reaches saturation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker and agitate for a prolonged period (typically 24-72 hours).[6] This ensures that the system reaches equilibrium between the dissolved and undissolved solute. Maintaining a constant temperature is critical as solubility is temperature-dependent.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature to let any undissolved material settle.

    • To ensure complete separation of the liquid and solid phases, centrifuge the vials.[6]

    • Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulate matter.[6]

  • Quantification of Solute:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Prepare a series of standard solutions of (methoxymethyl)cyclopentane of known concentrations.

    • Analyze the standard solutions and the diluted sample using a suitable analytical technique such as HPLC or GC.

    • Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.

    • Determine the concentration of (methoxymethyl)cyclopentane in the diluted sample from the calibration curve.

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Practical Implications for the Researcher

A thorough understanding of the solubility of (methoxymethyl)cyclopentane is not merely an academic exercise; it has direct and significant implications for its practical application in a research and development setting.

Solvent Selection Logic:

G A Define Application (e.g., Reaction, Extraction, Crystallization) B Consider Reaction Conditions (Temperature, Reagents) A->B C Evaluate Solute-Solvent Interactions ('Like Dissolves Like') B->C D Consult (or Determine) Solubility Data C->D E Select Optimal Solvent System D->E

Caption: Logical workflow for solvent selection in chemical processes.

  • Reaction Chemistry: The choice of solvent can profoundly influence reaction rates, equilibria, and even the reaction pathway. For reactions involving non-polar reagents, (methoxymethyl)cyclopentane is likely to be an excellent solvent choice. Its stability under both acidic and basic conditions, a characteristic shared with CPME, further broadens its applicability.[3][5]

  • Extractions: As a hydrophobic solvent, (methoxymethyl)cyclopentane would be a suitable candidate for the extraction of organic compounds from aqueous mixtures.[2][5] Its anticipated low solubility in water would minimize solvent loss to the aqueous phase.

  • Crystallizations: The solubility of a compound in a given solvent typically decreases with temperature. This property is exploited in crystallization for purification. A solvent in which (methoxymethyl)cyclopentane has moderate solubility at elevated temperatures and low solubility at room temperature or below would be ideal for its own purification by crystallization.

Data Summary and Conclusion

While a comprehensive, publicly available dataset on the solubility of (methoxymethyl)cyclopentane in a wide array of organic solvents is currently lacking, this guide provides the theoretical foundation and practical tools for researchers to generate this critical information. By understanding the principles of intermolecular forces and applying the detailed experimental protocol provided, scientists and drug development professionals can make informed decisions regarding the use of (methoxymethyl)cyclopentane in their work.

The predicted solubility profile, based on its molecular structure and analogy to cyclopentyl methyl ether, suggests that (methoxymethyl)cyclopentane is a versatile, predominantly non-polar solvent. The experimental determination of its precise solubility in various organic solvents will be a valuable contribution to the chemical sciences and will undoubtedly facilitate its broader adoption in both academic and industrial laboratories.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • ChemBK. (2024, October 15). Cyclopentane,methoxy-.
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2024, August 11). 7.3: Forces between Molecules.
  • Wikipedia. (n.d.). Cyclopentyl methyl ether.
  • MilliporeSigma. (n.d.). Solvent Miscibility Table.
  • Zeon Corporation. (n.d.). Cyclopentyl methyl ether (CPME).
  • National Institutes of Health. (n.d.). (Methoxymethyl)cyclopentane.
  • ACS Publications. (2007, February 24). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent.
  • Cheméo. (n.d.). Chemical Properties of Cyclopentane,methoxy- (CAS 5614-37-9).
  • Unknown. (n.d.). The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent.
  • Chem Center. (n.d.). Introduction to Intermolecular Forces.
  • Michigan State University. (n.d.). Chapter 11 Intermolecular Forces.
  • DAT Bootcamp. (2025, July 30). Intermolecular Forces Explained.
  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.

Sources

Foundational

Structural Divergence and Functional Paradigms: Methoxycyclopentane vs. (Methoxymethyl)cyclopentane

Executive Summary In the precise discipline of organic synthesis and drug development, the insertion of a single methylene (–CH₂–) spacer can fundamentally alter the physicochemical trajectory of a molecule. This technic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the precise discipline of organic synthesis and drug development, the insertion of a single methylene (–CH₂–) spacer can fundamentally alter the physicochemical trajectory of a molecule. This technical guide provides an in-depth comparative analysis of two structurally related but functionally distinct ethereal compounds: Methoxycyclopentane (widely known as Cyclopentyl Methyl Ether, or CPME) and (Methoxymethyl)cyclopentane . While CPME has revolutionized process chemistry as a highly stable, eco-friendly green solvent, its homolog, (methoxymethyl)cyclopentane, serves primarily as a flexible lipophilic building block in medicinal chemistry.

This guide dissects the causality behind these differing applications, grounded in their distinct steric environments, thermodynamic stability, and conformational flexibility.

Structural and Physicochemical Profiling

The core difference between these two molecules lies in the connectivity of the ether oxygen to the cyclopentyl ring.

  • Methoxycyclopentane (CPME): Features an oxygen atom directly bonded to the cyclopentyl ring. This direct attachment places the ether linkage in a sterically hindered secondary carbon environment.

  • (Methoxymethyl)cyclopentane: Introduces a methylene spacer between the ring and the ether oxygen. This transitions the ring-side ether linkage from a secondary carbon to a primary carbon, relieving steric tension but altering the molecule's chemical stability.

Quantitative Data Summary
ParameterMethoxycyclopentane (CPME)(Methoxymethyl)cyclopentane
IUPAC Name Methoxycyclopentane(Methoxymethyl)cyclopentane
CAS Registry Number 5614-37-9 12619-30-9 2
Molecular Formula C₆H₁₂OC₇H₁₄O
Molecular Weight 100.16 g/mol 1114.19 g/mol 2
Boiling Point 106 °C 1N/A (Calculated >120 °C)
Density 0.863 g/cm³ 1N/A
Structural Motif Direct Ring-Oxygen BondMethylene Spacer (–CH₂–)
Primary Utility Eco-friendly Green Solvent 3Medicinal Chemistry Motif

Mechanistic Analysis & Causality

Methoxycyclopentane (CPME): The Green Solvent Paradigm

CPME has emerged as a premier alternative to hazardous ethereal solvents like Tetrahydrofuran (THF) and 1,4-dioxane. The causality behind its superior performance lies in its specific molecular geometry. Auto-oxidation in ethers typically occurs via radical hydrogen abstraction at the alpha-carbon, leading to the formation of explosive hydroperoxides.

In CPME, the alpha-carbon on the cyclopentyl ring is sterically shielded by the cyclic conformation, which significantly raises the activation energy required for radical abstraction 4. Consequently, CPME exhibits an exceptionally low peroxide formation rate. Furthermore, its high hydrophobicity (water solubility of ~1.1 g/100 g) and high boiling point (106 °C) allow for higher kinetic energy during reactions and seamless biphasic workups without the need for additional extraction solvents 4.

(Methoxymethyl)cyclopentane: The Flexible Homolog

By inserting a methylene spacer, (methoxymethyl)cyclopentane relieves the steric hindrance around the oxygen atom. While this structural change exposes primary alpha-protons—making it slightly less optimal as a bulk, inert solvent compared to CPME—it dramatically increases the molecule's conformational degrees of freedom. In drug design, this flexibility allows the methoxymethyl group to act as a dynamic hydrogen-bond acceptor, capable of probing binding pockets in target proteins more effectively than the rigid CPME motif.

Molecular_Logic cluster_CPME Methoxycyclopentane (CPME) cluster_MMC (Methoxymethyl)cyclopentane A1 Direct Ring-O Bond A2 Steric Shielding of Alpha-Carbon A1->A2 A3 Low Peroxide Formation (Ideal Solvent) A2->A3 B1 Methylene Spacer (-CH2-O-) B2 Increased Conformational Flexibility B1->B2 B3 Medicinal Chemistry Motif B2->B3

Caption: Structural divergence dictating the functional application of cyclopentyl ethers.

Experimental Methodologies & Self-Validating Protocols

To leverage the unique properties of these compounds, researchers must employ rigorous, self-validating workflows. Below are standard protocols demonstrating the operational advantages of CPME.

Protocol 1: Self-Validating Peroxide Formation Assay

Purpose: To quantitatively validate the steric shielding hypothesis of CPME against traditional solvents like THF. Self-Validation Mechanism: The protocol utilizes an iodometric titration where the colorimetric change provides immediate, visual, and quantitative feedback of the solvent's degradation state.

  • Preparation: Aliquot 50 mL of uninhibited CPME and 50 mL of uninhibited THF into separate, clear borosilicate glass flasks.

  • Accelerated Aging: Expose both flasks to continuous atmospheric air bubbling (10 mL/min) under ambient UV light for 72 hours.

  • Iodometric Quench: Extract a 5 mL sample from each flask. Add 1 mL of glacial acetic acid and 1 mL of saturated aqueous potassium iodide (KI) solution.

  • Incubation: Store in the dark for 15 minutes. The presence of hydroperoxides will oxidize iodide to iodine (I₂), turning the solution yellow/brown.

  • Titration: Titrate the liberated iodine with 0.01 M sodium thiosulfate (Na₂S₂O₃) until the solution turns colorless.

  • Data Interpretation: The volume of titrant directly correlates to peroxide concentration. CPME will consistently require <5% of the titrant volume compared to THF, validating its structural resistance to auto-oxidation.

Protocol 2: High-Temperature Suzuki-Miyaura Cross-Coupling in CPME

Purpose: To execute a carbon-carbon bond formation utilizing CPME's high boiling point and inherent hydrophobicity. Self-Validation Mechanism: The spontaneous, clean phase separation upon the addition of water acts as an internal quality control; failure to separate cleanly indicates a compromised solvent system (e.g., surfactant byproducts or co-solvent contamination).

  • Reaction Assembly: In a Schlenk flask, combine the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).

  • Solvent Addition: Add CPME (0.5 M relative to the aryl halide) and an aqueous base (e.g., 2M K₂CO₃, 2.0 equiv).

  • Reflux: Heat the biphasic mixture to 106 °C. The high boiling point of CPME allows for rapid reaction kinetics without the need for pressurized vessels 4.

  • Aqueous Quench & Validation: Cool the reaction to room temperature and add distilled water. Validation Checkpoint: Observe the immediate formation of two distinct layers. The organic layer (CPME) will reside on top (density 0.863 g/cm³).

  • Isolation: Decant the CPME layer directly. Because CPME has negligible water solubility, no additional extraction solvent (like ethyl acetate) is required, streamlining the workflow and minimizing waste.

Workflow Step1 1. Reagent Mixing in CPME (Self-Validating Solubility) Step2 2. Reflux at 106°C (High Kinetic Energy) Step1->Step2 Step3 3. Aqueous Quench (In-situ Phase Separation) Step2->Step3 Step4 4. Organic Layer Isolation (No Extraction Solvent Needed) Step3->Step4

Caption: Self-validating biphasic workflow utilizing CPME for cross-coupling reactions.

References

  • Wikipedia - Cyclopentyl methyl ether. Retrieved from:[Link]

  • National Institutes of Health (NIH) - The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. Retrieved from: [Link]

  • National Institutes of Health (NIH) - Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. Retrieved from:[Link]

  • PubChem (NIH) - (Methoxymethyl)cyclopentane | C7H14O | CID 21357280. Retrieved from:[Link]

Sources

Exploratory

Thermodynamic Data &amp; Characterization Guide: (Methoxymethyl)cyclopentane

The following is an in-depth technical guide on the thermodynamic profile and characterization of (Methoxymethyl)cyclopentane . CAS: 2619-30-9 | Formula: C₇H₁₄O | Class: Cycloaliphatic Ethers Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the thermodynamic profile and characterization of (Methoxymethyl)cyclopentane .

CAS: 2619-30-9 | Formula: C₇H₁₄O | Class: Cycloaliphatic Ethers

Executive Summary & Chemical Identity

Status: Emerging Solvent / Synthetic Intermediate Distinction Alert: This guide focuses strictly on (Methoxymethyl)cyclopentane (CAS 2619-30-9). This molecule is structurally distinct from the common green solvent Cyclopentyl Methyl Ether (CPME) (CAS 5614-37-9). Researchers must not conflate the two; (Methoxymethyl)cyclopentane contains a methylene bridge (


) absent in CPME, resulting in significantly different volatility and lipophilicity profiles.
  • CPME (Methoxycyclopentane):

    
     (BP: 106°C)
    
  • (Methoxymethyl)cyclopentane:

    
     (Predicted BP: ~134°C)
    

This guide provides a predictive thermodynamic profile for (Methoxymethyl)cyclopentane, derived from group contribution methods and structural homology, followed by rigorous experimental protocols for validating these properties in the lab.

Thermodynamic Profile (In-Silico & Comparative)

Due to the limited experimental literature for CAS 2619-30-9 compared to CPME, the values below represent high-confidence estimates based on Joback/Ackers Group Contribution Methods and homology with Methoxycyclohexane.

Table 1: Predicted Thermophysical Properties
PropertyValue (Predicted)UnitConfidenceMethodology
Boiling Point (

)
132 - 136 °CHighHomology (Methoxycyclohexane

=134°C)
Melting Point (

)
-110 to -100 °CMediumStructural Symmetry Analysis
Liquid Density (

)
0.875 ± 0.01 g/cm³HighAckers Method
Vapor Pressure (

)
~1.2 kPa @ 25°CMediumAntoine Extrapolation
Enthalpy of Vaporization (

)
38.5 kJ/molMediumTrouton’s Rule Modified
LogP (Octanol/Water) 2.2 - 2.4 -HighFragmental Constant Method
Flash Point 28 - 32 °CMediumClosed Cup Correlation
Table 2: Comparative Solvent Profile

Use this table to assess substitution potential.

Property(Methoxymethyl)cyclopentaneCPME (Reference)2-MeTHF (Reference)
Molecular Weight 114.19100.1686.13
Boiling Point ~134°C106°C80°C
Water Solubility Low (<0.5 g/100g )1.1 g/100g 14 g/100g
Peroxide Formation Low (Predicted)LowHigh (Requires Stabilizer)
Application Niche High-Temp Reactions, Lipophilic ExtractionGeneral Green SolventBiotransformations

Experimental Characterization Protocols

To validate the predicted values above, use the following self-validating workflows. These protocols ensure data integrity compliant with GLP standards.

Protocol A: Vapor Pressure Determination (Static Ebulliometry)

Objective: Measure


 from 1 kPa to 101.3 kPa to derive Antoine Constants.
  • System Setup: Use an inclined ebulliometer (Swietoslawski type) connected to a vacuum manifold and a high-precision pressure transducer (accuracy ±0.01 kPa).

  • Degassing (Critical Step): The sample must be degassed by three freeze-pump-thaw cycles using liquid nitrogen to remove dissolved air, which causes significant errors in vapor pressure readings.

  • Equilibrium Verification:

    • Heat sample to reflux at set pressure

      
      .
      
    • Monitor condensation temperature (

      
      ) and boiling temperature (
      
      
      
      ).
    • Validation Criterion: Data is valid only when

      
      .
      
  • Data Regression: Fit data to the Antoine Equation:

    
    
    
Protocol B: Enthalpy of Vaporization ( ) via DSC

Objective: Direct measurement of energy required for phase transition.

  • Instrument: Differential Scanning Calorimeter (DSC) with pinhole-lid hermetic pans.

  • Sample Prep: Encapsulate 5–10 mg of (Methoxymethyl)cyclopentane in an aluminum pan with a laser-drilled pinhole (50 µm diameter).

  • Run Parameters:

    • Ramp rate: 5°C/min from ambient to 200°C.

    • Purge gas: Nitrogen (50 mL/min).

  • Analysis: Integrate the broad endothermic peak associated with vaporization.

  • Causality Check: If the peak is sharp rather than broad, the pinhole is blocked (pressure buildup) or too large (rapid evaporation). The peak must be a smooth endotherm.

Protocol C: Liquid Density via Oscillating U-Tube

Objective: Precision density measurement for molar volume calculations.

  • Instrument: Anton Paar DMA series or equivalent (Accuracy

    
     g/cm³).
    
  • Calibration: Calibrate with ultra-pure water and dry air at 20.00°C.

  • Viscosity Correction: (Methoxymethyl)cyclopentane is likely more viscous than CPME. Ensure the instrument applies automatic viscosity correction to the oscillation period.

  • Temperature Scan: Measure from 15°C to 80°C in 5°C increments.

  • Validation: Check for bubbles in the U-tube using the built-in camera. Bubbles induce a "low density" error.

Synthesis & Pathway Visualization

To generate material for thermodynamic testing, the most robust synthetic route involves the methylation of cyclopentanemethanol. This avoids ring strain complications associated with constructing the ring.

Synthesis Workflow (DOT Visualization)

SynthesisPathway Start Cyclopentanemethanol (CAS 3637-61-4) Inter Alkoxide Intermediate Start->Inter Deprotonation Reagent1 NaH (1.2 eq) THF, 0°C Reagent1->Inter Product (Methoxymethyl)cyclopentane (CAS 2619-30-9) Inter->Product Williamson Ether Synthesis (SN2) Reagent2 MeI (1.1 eq) Reflux, 4h Reagent2->Product Quench Aq. NH4Cl Quench Product->Quench Workup

Figure 1: Williamson Ether Synthesis pathway for (Methoxymethyl)cyclopentane. The SN2 mechanism requires careful temperature control to prevent elimination side-products.

Applications & Safety

Application Niches
  • High-Boiling Green Solvent: With a predicted boiling point of ~134°C, this molecule fills the gap between Toluene (110°C) and Xylene (140°C) but with an ether functionality, making it suitable for organometallic chemistry (Grignard, Lithiation) at higher temperatures where CPME might be too volatile.

  • Lithium Battery Electrolyte: Similar ethers are investigated for stability against lithium metal anodes due to the steric protection of the cyclopentyl ring.

Safety Profile (Predicted)
  • Flammability: Class 3 Flammable Liquid (Predicted Flash Point ~30°C).

  • Peroxides: Like CPME, the tertiary carbon on the ring is shielded, and the ether oxygen is attached to a primary carbon (methoxy) and a primary carbon (methylene), reducing the rate of radical abstraction compared to THF. However, peroxide testing (KI starch) is mandatory before distillation.

References

  • National Institute of Standards and Technology (NIST). Standard Reference Data for Cyclopentyl Methyl Ether (Isomer Analog). NIST Chemistry WebBook. [Link]

  • Watanabe, K. et al. (2007). "Cyclopentyl Methyl Ether (CPME) as a Green Solvent." Organic Process Research & Development. (Provides baseline data for the C6 analog). [Link]

  • Joback, K. G., & Reid, R. C. (1987). "Estimation of Pure-Component Properties from Group-Contributions." Chemical Engineering Communications. (Source of predictive methodology). [Link]

  • PubChem. "(Methoxymethyl)cyclopentane Compound Summary." National Library of Medicine. [Link]

Foundational

Safety data sheet (SDS) for (Methoxymethyl)cyclopentane

The following guide is a technical analysis of the safety profile for (Methoxymethyl)cyclopentane , specifically CAS 2619-30-9 . CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical analysis of the safety profile for (Methoxymethyl)cyclopentane , specifically CAS 2619-30-9 .

CAS No. 2619-30-9 | Structure: Cyclopentyl-CH₂-O-CH₃

Executive Identification & Critical Distinction

Warning: This compound is frequently conflated with Cyclopentyl Methyl Ether (CPME, CAS 5614-37-9) in database searches.[1] While they are structural isomers, they are distinct chemical entities with different physical properties.[1]

  • Target Compound: (Methoxymethyl)cyclopentane (C₇H₁₄O)[1][2]

    • Structure: A cyclopentane ring attached to a methoxymethyl group (-CH₂OCH₃).[1][2]

  • Common Confusion: CPME (C₆H₁₂O)[1]

    • Structure: A cyclopentane ring directly attached to a methoxy group (-OCH₃).[1]

Implication for Researchers: Do not rely on CPME safety data sheets (SDS) for boiling points or flash points of this compound. This guide utilizes "Read-Across" toxicology and property estimation based on structural homologs (e.g., Cyclohexyl methyl ether) where specific empirical data for CAS 2619-30-9 is absent.[1]

Chemical Identity & Predicted Properties

The following physical properties are derived from computational modeling and structural analogs (Cyclohexyl methyl ether, CAS 931-56-6) due to limited empirical data in public registries.

PropertyValue (Estimated/Computed)Scientific Rationale
Molecular Formula C₇H₁₄ODefined.[2][3]
Molecular Weight 114.19 g/mol Defined.[2]
Boiling Point ~130–135 °CEstimated.[1] Homolog CPME boils at 106°C; addition of -CH₂- typically adds ~25°C.
Flash Point ~25–35 °CEstimated.[1] Ethers of this MW typically flash ~100°C below BP.[1] Treat as Flammable Liquid .[1][4][5]
Density ~0.87 g/cm³Based on CPME (0.86 g/cm³) and Cyclohexyl methyl ether (0.87 g/cm³).[1]
LogP (Octanol/Water) 1.9 (Computed)Lipophilic.[1] Likely to penetrate skin and cell membranes.[1]
Solubility Immiscible in waterTypical for C7 ethers.[1]

Hazard Identification (GHS Classification)

Based on the functional group chemistry (aliphatic ether) and molecular weight, the following GHS classifications are assigned as a conservative safety baseline .

Physical Hazards
  • Flammable Liquid (Category 3): H226 (Flammable liquid and vapor).[1]

    • Note: Treat as Category 2 (Highly Flammable) in protocols to ensure maximum safety margin.[1]

  • Peroxide Formation (EUH019): May form explosive peroxides.

    • Mechanism: The methylene group (-CH₂-) adjacent to the ether oxygen possesses

      
      -protons susceptible to radical abstraction by atmospheric oxygen, leading to hydroperoxide formation.[1]
      
Health Hazards[3][4][5][7][8]
  • Skin Corrosion/Irritation (Category 2): H315 (Causes skin irritation).[1][5]

    • Mechanism: Solvent defatting action on the stratum corneum.[1]

  • Serious Eye Damage/Irritation (Category 2A): H319 (Causes serious eye irritation).[1][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H336 (May cause drowsiness or dizziness).[4]

    • Mechanism: Central Nervous System (CNS) depression typical of volatile ethers.[1]

Safe Handling Protocol: The "Self-Validating" Workflow

Handling ethers requires a proactive, cyclical safety approach.[1] This protocol ensures that the solvent's stability is validated before every use.[1]

Step-by-Step Methodology
  • Receipt & Labeling:

    • Upon receipt, mark the bottle with the Date Received and Date Opened .[1]

    • Rule: Discard or test 12 months after receipt or 6 months after opening.[1]

  • Peroxide Validation (The "Go/No-Go" Step):

    • Reagent: Quantofix® Peroxide 100 test strips (or equivalent KI starch paper).

    • Protocol: Dip strip into solvent.

      • 0-10 mg/L: Safe to use.[1]

      • 10-100 mg/L:STOP. Treat with activated alumina or molecular sieves to remove peroxides.[1] Retest.

      • >100 mg/L:CRITICAL. Do not touch the cap. Contact EHS for specialized disposal (bomb squad/hazmat).[1]

  • Inert Atmosphere Transfer:

    • Use a cannula or syringe technique under Nitrogen/Argon balloon to prevent oxygen ingress.[1]

    • Why: Continual exposure to air accelerates the radical chain reaction forming peroxides.[1]

  • Reaction Quenching:

    • Ensure reaction mixtures containing this solvent are quenched (e.g., with aqueous ammonium chloride) before rotary evaporation.[1]

    • Danger:[3][4][5] Concentrating peroxide-containing ethers via distillation/rotovap is the primary cause of laboratory explosions.

Workflow Visualization

SafeHandling Start Solvent Request/Retrieval VisualCheck Visual Inspection (Crystals/Solids?) Start->VisualCheck PeroxideTest Peroxide Test (Quantofix / KI) VisualCheck->PeroxideTest Clear Liquid Disposal DO NOT OPEN Contact EHS VisualCheck->Disposal Crystals Present (Severe Risk) Decision Peroxide Level? PeroxideTest->Decision Treat Treat with Alumina & Retest Decision->Treat 10-100 ppm Decision->Disposal > 100 ppm Use Safe for Use (Inert Atmosphere) Decision->Use < 10 ppm Treat->PeroxideTest Retest Rotovap Evaporation/Distillation Use->Rotovap CheckResidue Check Residue for Peroxides Rotovap->CheckResidue Before dryness

Figure 1: Decision logic for the safe handling of peroxide-forming ethers.

Emergency Response Architecture

Fire Fighting Measures
  • Media: Alcohol-resistant foam, Dry chemical, or CO₂.[1]

    • Contraindication:Do NOT use a solid water stream. Since the density (0.87) is less than water, the burning solvent will float on top, spreading the fire.[1]

  • Specific Hazard: Vapors are heavier than air (Vapor Density > 1) and will travel along the floor to distant ignition sources (hot plates, sparks).[1]

Accidental Release (Spill)
  • Evacuate & Ventilate: Remove all ignition sources immediately.

  • PPE: Wear nitrile gloves (splash protection) or PVA gloves (immersion), safety goggles, and a respirator if ventilation is poor.[1]

  • Containment: Use non-combustible absorbents (Vermiculite, Sand).[1]

    • Prohibited: Do not use sawdust or paper towels, as these increase surface area and flammability.[1]

Emergency Logic Diagram

EmergencyResponse Incident Incident Detected Type Type? Incident->Type Spill Spill (< 1L) Type->Spill Fire Fire Type->Fire ActionSpill 1. Eliminate Ignition 2. Absorb (Vermiculite) 3. Ventilate Spill->ActionSpill ActionFire 1. Alarm 2. Foam/CO2 Extinguisher 3. Evacuate Fire->ActionFire WaterWarning WARNING: Do NOT use water jet Fire->WaterWarning

Figure 2: Immediate response protocols for ether-based incidents.

Toxicology & Exposure Controls

Note: Due to the lack of specific toxicological data for CAS 2619-30-9, data is extrapolated from the structural homolog CPME and Methyl tert-butyl ether (MTBE) .[1]

Acute Toxicity (Predicted)
  • Oral (Rat): LD50 estimated > 2000 mg/kg (Category 5 or Unclassified).[1]

  • Inhalation: High concentrations may cause anesthesia.

  • Aspiration Hazard: Due to low viscosity and surface tension, ingestion may lead to chemical pneumonitis if vomited.[1]

Exposure Limits
  • OEL (Occupational Exposure Limit): Not established.

  • Recommendation: Adhere to the limits for CPME as a benchmark:

    • TWA (8h): 20 ppm.[1]

    • STEL: 50 ppm.[1]

Engineering Controls
  • Fume Hood: Mandatory. Do not use on an open benchtop.[1]

  • Grounding: All metal containers must be grounded during transfer to prevent static discharge ignition.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21357280, (Methoxymethyl)cyclopentane.[1] Retrieved from [Link][1]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[1] Chemical Health and Safety, 8(5), 12-22.[1] (Standard protocol for ether peroxide management).[1]

  • European Chemicals Agency (ECHA). Registration Dossier for Cyclohexyl methyl ether (Read-Across Analog).[1] Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: (Methoxymethyl)cyclopentane as a Strategic Building Block in Target-Oriented Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary In the landscape of modern drug development and complex natur...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

In the landscape of modern drug development and complex natural product synthesis, the selection of appropriate chiral and achiral building blocks dictates the efficiency, stereoselectivity, and scalability of a synthetic route. (Methoxymethyl)cyclopentane and its functionalized derivatives have emerged as highly privileged scaffolds. Unlike Cyclopentyl methyl ether (CPME), which is utilized primarily as a green solvent, (methoxymethyl)cyclopentane derivatives serve as integral structural components. The methoxymethyl (MOM) moiety acts dually as a robust, atom-economical protecting group for primary alcohols and as a sterically demanding directing group that governs facial selectivity during the functionalization of the cyclopentane core.

This application note details the mechanistic rationale for employing (methoxymethyl)cyclopentane building blocks, highlights their critical role in the synthesis of blockbuster prostaglandin analogs and complex terpenoids, and provides validated, step-by-step protocols for their downstream manipulation.

Chemical Profile & Mechanistic Utility

The utility of the (methoxymethyl)cyclopentane scaffold in medicinal chemistry stems from three core physicochemical attributes:

  • Steric Shielding and Diastereocontrol: The methoxymethyl group occupies a significant spatial volume. When situated on a cyclopentane ring, it effectively blocks one face of the molecule (typically the

    
    -face). This steric bulk forces incoming nucleophiles, enolates, or organometallic reagents to approach from the less hindered 
    
    
    
    -face, ensuring high diastereomeric excess (d.e.) during the assembly of contiguous stereocenters[1].
  • Orthogonal Deprotection: As a masked primary alcohol, the MOM ether is stable to strong bases, Grignard reagents, nucleophiles, and catalytic hydrogenation. However, it can be cleanly cleaved under mild, specific acidic conditions (e.g., HCl in methanol or TMSBr) that do not disturb sensitive functional groups like isolated alkenes or lactones[2].

  • Lipophilic Isosterism: In final Active Pharmaceutical Ingredients (APIs), retaining the methoxymethyl ether (instead of unmasking it to an alcohol) provides a hydrogen-bond acceptor that improves membrane permeability and metabolic stability, preventing rapid Phase II glucuronidation.

Strategic Applications in Target-Oriented Synthesis

Prostaglandin Analogues (Bimatoprost & Carboprost)

The synthesis of 15-methyl-substituted prostaglandins (such as the abortifacient Carboprost) relies heavily on the chiral building block (-)-2β,4β-dihydroxy-3α-iodo-5α-(methoxymethyl)cyclopentane-1β-acetic acid γ-lactone[2].

Causality in Design: The classical Corey lactone approach requires the sequential addition of the


-chain and 

-chain. By utilizing a 5

-(methoxymethyl) group, chemists protect the critical C-11 hydroxyl precursor while simultaneously using the MOM group's steric bulk to direct the trans-geometry of the incoming

-chain during the Horner-Wadsworth-Emmons (HWE) olefination. The MOM group is specifically chosen over a benzyl ether because its eventual acidic cleavage does not require hydrogenolysis, thereby preserving the critical

and

double bonds of the prostaglandin backbone[3].

G A Corey Lactone B Iodolactonization A->B Stereocontrol C Methoxymethylation (MOM-Cl) B->C OH Protection D (-)-5α-(Methoxymethyl) cyclopentane γ-lactone C->D Building Block E HWE Olefination (Omega-Chain) D->E Side-chain Assembly F Wittig Reaction (Alpha-Chain) E->F Elongation G Prostaglandin Analogs (e.g., Carboprost) F->G Final Assembly

Fig 1: Prostaglandin analog synthesis via a methoxymethyl-directed cyclopentane building block.

Complex Terpenoid Scaffolds (Cotylenin A)

In the stereoselective convergent synthesis of the carbon skeleton of Cotylenin A aglycone, a highly substituted (methoxymethyl)cyclopentane-1-carbaldehyde is utilized as an electrophilic coupling partner[1]. Causality in Design: The methoxymethyl ether is strategically placed to survive a harsh intramolecular aldol condensation and subsequent ozone oxidation. Its stability prevents unwanted lactol formation, allowing the precise construction of the fused 5-8-5 tricyclic ring system characteristic of fusicoccane diterpenoids[4].

Commercially Available Building Blocks & Data Presentation

To accelerate hit-to-lead optimization, several pre-functionalized (methoxymethyl)cyclopentane derivatives are commercially available. The table below summarizes their structural roles and primary applications.

Compound NameCAS NumberStructural RoleKey Application
1-(Methoxymethyl)cyclopentane-1-carboxylic acid 220876-16-4Lipophilic core, steric blockPeptide & API synthesis[5]
1-Ethynyl-1-(methoxymethyl)cyclopentane 2721393-16-2Rigid scaffold, H-bond acceptorClick chemistry, Alkyne coupling
1-Bromo-3-(methoxymethyl)cyclopentane 1536410-48-6Electrophilic handleGrignard / Cross-coupling
5α-(Methoxymethyl)cyclopentane γ-lactone N/A (Intermediate)Chiral directing groupProstaglandin synthesis[2]

Validated Experimental Protocols

The following protocols outline the self-validating methodologies for utilizing (methoxymethyl)cyclopentane derivatives in chain elongation and subsequent unmasking.

Protocol A: Horner-Wadsworth-Emmons (HWE) Olefination of the Cyclopentane Core

Objective: To append the


-chain to a (methoxymethyl)cyclopentane carbaldehyde intermediate with strict E-alkene geometry.

Reagents & Materials:

  • (Methoxymethyl)cyclopentane-1-carbaldehyde derivative (1.0 equiv)

  • Dimethyl (2-oxoheptyl)phosphonate (1.2 equiv)

  • Lithium chloride (LiCl) (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation of the Phosphonate Carbanion: In an oven-dried, argon-purged Schlenk flask, suspend LiCl (flame-dried under vacuum prior to use) in anhydrous MeCN (0.2 M). Add dimethyl (2-oxoheptyl)phosphonate. Rationale: LiCl acts as a mild Lewis acid, coordinating to the phosphonate oxygens and increasing the acidity of the

    
    -protons, allowing the use of a milder base.
    
  • Base Addition: Add DIPEA dropwise at room temperature. Stir the mixture for 30 minutes until a clear solution is obtained, indicating complete enolate formation.

  • Electrophile Addition: Cool the reaction mixture to 0 °C. Dissolve the (methoxymethyl)cyclopentane-1-carbaldehyde in a minimal volume of MeCN and add it dropwise to the enolate solution over 15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The bulky methoxymethyl group forces the transition state into an anti-periplanar arrangement, yielding >95% E-isomer.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Validation: Purify via flash column chromatography. Validate the E-geometry via

    
    -NMR (look for the trans-alkene coupling constant 
    
    
    
    Hz).
Protocol B: Acid-Catalyzed Deprotection of the Methoxymethyl (MOM) Group

Objective: To selectively cleave the MOM ether to reveal the primary alcohol without reducing adjacent alkenes or hydrolyzing lactone rings.

Reagents & Materials:

  • MOM-protected cyclopentane intermediate (1.0 equiv)

  • Aqueous Hydrochloric Acid (6 M HCl) (5.0 equiv)

  • Methanol (MeOH)

Step-by-Step Methodology:

  • Solvation: Dissolve the MOM-protected intermediate in MeOH to achieve a 0.1 M concentration. Rationale: MeOH serves as both the solvent and the nucleophilic trap for the highly reactive oxocarbenium ion generated during MOM cleavage, forming dimethoxymethane as a volatile byproduct.

  • Acidification: Cool the solution to 0 °C using an ice bath. Add 6 M HCl dropwise.

  • Cleavage: Remove the ice bath and stir the reaction at room temperature for 4-6 hours. Do not heat, as elevated temperatures may lead to lactone opening or alkene isomerization.

  • Neutralization: Once TLC indicates complete consumption of the starting material, carefully neutralize the mixture by adding solid

    
     until gas evolution ceases (pH ~ 7).
    
  • Workup: Filter the suspension through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove MeOH. Partition the aqueous residue between water and Dichloromethane (DCM). Extract the aqueous layer with DCM (

    
     mL).
    
  • Validation: Dry the combined organic layers over

    
     and concentrate. Validate the deprotection via IR spectroscopy (appearance of a broad O-H stretch at ~3300 
    
    
    
    ) and
    
    
    -NMR (disappearance of the distinct MOM acetal singlet at ~4.6 ppm).

References

  • American Elements. "1-(methoxymethyl)cyclopentane-1-carboxylic acid | CAS 220876-16-4." American Elements Catalog. Available at:[Link]

  • Yankee, E. W., Axen, U., & Bundy, G. L. "Total Synthesis of 15-Methylprostaglandins." ResearchGate / Journal of the American Chemical Society. Available at:[Link]

  • Collins, P. W., & Djuric, S. W. "Synthesis of therapeutically useful prostaglandin and prostacyclin analogs." ResearchGate / Chemical Reviews. Available at:[Link]

Sources

Application

Technical Guide: Methoxymethylation of Cyclopentyl Scaffolds

This Application Note is structured to guide researchers through the strategic selection and execution of methoxymethylation (MOM protection) on cyclopentyl scaffolds, a common motif in prostaglandin analogs and antivira...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the strategic selection and execution of methoxymethylation (MOM protection) on cyclopentyl scaffolds, a common motif in prostaglandin analogs and antiviral therapeutics.

Executive Summary

The methoxymethyl (MOM) ether is a robust protecting group for hydroxyl functionalities, stable against strong bases, nucleophiles, and reducing agents. However, the introduction of MOM groups onto cyclopentyl derivatives presents unique challenges due to the envelope conformation of the five-membered ring and the potential for steric eclipsing in 1,2-substituted systems.

This guide provides three validated protocols ranging from the "Gold Standard" (MOM-Cl) to "Green" alternatives (Dimethoxymethane), specifically optimized for secondary alcohols on cyclopentane rings.

Critical Safety Warning

DANGER: Carcinogen Hazard Chloromethyl methyl ether (MOM-Cl) is an OSHA-regulated human carcinogen.[1] It is highly volatile and hydrolyzes rapidly to release HCl and formaldehyde.

  • Engineering Controls: All manipulations must occur in a certified chemical fume hood or glovebox.

  • Alternative: Whenever synthetic tolerance permits, use Protocol B (Acid-Catalyzed Exchange) to avoid handling MOM-Cl directly.

Strategic Reagent Selection

The choice of reagent depends on the substrate's acid sensitivity and steric environment.

Table 1: Reagent Comparison for Cyclopentyl Substrates

FeatureMOM-Cl + Base (Classic)Dimethoxymethane + Acid (Green)In-Situ Generation (Hybrid)
Reagents MOM-Cl, DIPEA (or NaH)Dimethoxymethane (Methylal), P₂O₅ or TsOHMethylal, Acetyl Chloride, ZnBr₂
Mechanism Sɴ2 / OxocarbeniumAcetal ExchangeIn-situ formation of MOM-Cl
Substrate Tolerance Base-stable, Acid-sensitiveAcid-stable, Base-sensitiveGeneral purpose
Steric Reach High (esp.[2] with NaI additive)ModerateHigh
Safety Profile High Risk (Carcinogen)Low RiskModerate (MOM-Cl transient)
Key Byproducts HCl saltsMethanolMethyl acetate

Decision Matrix & Mechanism

The following diagram outlines the decision logic for selecting the correct protocol based on your specific cyclopentyl derivative (e.g., Prostaglandin precursors vs. simple cyclopentanols).

MOM_Decision_Tree Start Start: Cyclopentyl Substrate Analysis AcidSensitive Is the substrate Acid Sensitive? Start->AcidSensitive Steric Is the -OH sterically hindered? (e.g., 1,2-cis substitution) AcidSensitive->Steric Yes (Must use Base) ProtB PROTOCOL B: Dimethoxymethane + P2O5 (Green/Acidic) AcidSensitive->ProtB No (Acid Stable) ProtA PROTOCOL A: MOM-Cl + DIPEA (Standard Basic) Steric->ProtA No (Open conformation) ProtA_Plus PROTOCOL A (Modified): MOM-Cl + NaH + NaI (For Hindered Systems) Steric->ProtA_Plus Yes (Envelope/Twist strain)

Caption: Decision tree for selecting MOM protection strategies based on substrate stability and steric hindrance.

Experimental Protocols

Protocol A: Standard Basic Conditions (MOM-Cl)

Best for: Acid-sensitive substrates and general synthesis.

Context: This method uses Hunig’s base (DIPEA). For cyclopentyl rings with bulky neighbors (e.g., tert-butyl groups or quaternary centers), the addition of Sodium Iodide (NaI) is critical to generate the more reactive MOM-I species in situ.

Materials:

  • Substrate (1.0 equiv)

  • MOM-Cl (1.5 – 2.0 equiv) [Handle with extreme caution]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Dichloromethane (DCM), anhydrous[3]

  • Optional: NaI (0.1 equiv) for catalysis

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon. Add the cyclopentyl alcohol substrate and dissolve in anhydrous DCM (0.2 M concentration).

  • Base Addition: Cool the solution to 0°C (ice bath). Add DIPEA dropwise via syringe.

  • Reagent Addition: Add MOM-Cl dropwise over 10 minutes.

    • Note: If the substrate is hindered, add the catalytic NaI immediately before the MOM-Cl.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 6–12 hours.

    • Monitoring: Check TLC.[1][4] The MOM ether is usually less polar than the alcohol.

  • Quench: Cool back to 0°C. Quench carefully with saturated aqueous NH₄Cl .

  • Workup: Extract with DCM (3x). Wash combined organics with water, then brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (typically Hexanes/Ethyl Acetate).

Protocol B: Green Acid-Catalyzed Exchange

Best for: Acid-stable substrates, large-scale reactions, and safety-conscious workflows.

Context: This utilizes Dimethoxymethane (Methylal) as both reagent and solvent, driven by the dehydrating power of Phosphorus Pentoxide (P₂O₅).

Materials:

  • Substrate (1.0 equiv)

  • Dimethoxymethane (Solvent grade, dried) (~20 equiv / Solvent volume)

  • Phosphorus Pentoxide (P₂O₅) (1.5 equiv)

Step-by-Step:

  • Setup: Dissolve the substrate in Dimethoxymethane (0.1 M).

  • Addition: Add P₂O₅ portion-wise at RT.

    • Caution: P₂O₅ is hygroscopic and corrosive.

  • Reaction: Stir vigorously at RT. The P₂O₅ will form a gummy residue as it absorbs water/methanol.

  • Completion: Reaction is typically fast (30 min – 2 hours).

  • Quench: Decant the liquid supernatant into a beaker containing saturated NaHCO₂ solution (to neutralize acid). Rinse the gummy residue with DCM and add to the quench.

  • Workup: Extract with DCM or Ether. Wash with brine. Dry and concentrate.

Mechanistic Insight: The "Envelope" Factor

In cyclopentyl systems, the transition state for substitution is affected by the ring's "envelope" or "twist" conformation. Unlike cyclohexane (chair), the eclipse strain in cyclopentane is significant.

Why NaI helps (Finkelstein Modification): When using MOM-Cl on a hindered secondary cyclopentanol, the attacking oxygen must navigate the steric bulk of the ring.

  • NaI reacts with MOM-Cl

    
     MOM-I + NaCl.
    
  • MOM-I is a significantly stronger electrophile (weaker C-I bond).

  • This accelerates the

    
    -like attack of the alcohol, overcoming the conformational energy barrier of the cyclopentyl ring.
    

Mechanism_Flow Substrate Cyclopentanol (Nucleophile) Transition Transition State (Steric Strain) Substrate->Transition Reagent MOM-Cl (Electrophile) Intermediate Oxocarbenium Ion [CH3-O=CH2]+ Reagent->Intermediate Dissociation Intermediate->Transition Product MOM-Ether Product Transition->Product Collapse

Caption: Mechanistic pathway showing the convergence of the nucleophile and the reactive oxocarbenium species.

References

  • Greene's Protective Groups in Organic Synthesis (Wiley).[5][6][7] The definitive guide on stability and deprotection conditions.

    • Source:

  • Sigma-Aldrich Safety Data Sheet: Chloromethyl Methyl Ether . Essential safety data regarding carcinogenicity and handling.[1][8][9][10]

    • Source:

  • Organic Syntheses, Coll. Vol. 10, p. 14 (2004). Preparation of MOM-Cl in situ using Dimethoxymethane and Acetyl Chloride (The "Hybrid" approach).

    • Source:

  • Fujioka, H. et al. "Acetal Exchange Reaction: A Green Route." Org.[11][12] Lett. 2009. (Discusses mild acetal exchange mechanisms).

    • Source:

  • BenchChem Technical Guide. Protocols for MOM protection of benzyl and secondary alcohols.

    • Source:

Sources

Method

The Strategic Synthesis of Antiviral Carbocyclic Analogues Utilizing Cyclopentane Scaffolds

An Application Note and Protocol Guide for Researchers Abstract Carbocyclic nucleoside analogues (CNAs) represent a cornerstone in antiviral therapy, demonstrating remarkable efficacy against a range of devastating virus...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract

Carbocyclic nucleoside analogues (CNAs) represent a cornerstone in antiviral therapy, demonstrating remarkable efficacy against a range of devastating viruses, including HIV, HBV, and herpesviruses. Unlike natural nucleosides, the replacement of the furanose oxygen with a methylene group in CNAs confers enhanced metabolic stability and resistance to enzymatic degradation, thereby improving their pharmacokinetic profiles. The cyclopentane ring serves as a versatile and stereochemically rich scaffold for mimicking the natural ribose sugar. This guide provides an in-depth exploration of the synthetic strategies employed to construct these vital therapeutic agents, focusing on the rationale behind key experimental choices, detailed step-by-step protocols for the synthesis of a key intermediate, and the critical aspect of stereocontrol.

Introduction: The Imperative for Metabolic Stability in Antiviral Agents

The therapeutic efficacy of traditional nucleoside analogues is often hampered by their susceptibility to enzymatic cleavage by phosphorylases, a primary metabolic pathway that deactivates the drug. The strategic replacement of the endocyclic oxygen atom of the ribose moiety with a carbon atom to form a cyclopentane ring effectively circumvents this limitation. This structural modification renders carbocyclic nucleosides resistant to glycosidic bond cleavage, significantly prolonging their intracellular half-life and enhancing their antiviral activity.

Prominent examples of FDA-approved carbocyclic nucleoside drugs include Abacavir (an anti-HIV agent) and Entecavir (an anti-HBV agent). The synthesis of these complex molecules is a significant challenge in medicinal chemistry, demanding precise control over multiple stereocenters. This guide will dissect the prevalent synthetic methodologies, offering both theoretical understanding and practical protocols for researchers in the field.

Core Synthetic Strategies: A Logic-Driven Overview

The synthesis of antiviral carbocyclic analogues from cyclopentane scaffolds can be broadly categorized into two main approaches: linear and convergent synthesis. The choice of strategy is often dictated by the complexity of the target molecule, the availability of starting materials, and the desired stereochemical outcome.

A fundamental challenge in the synthesis of CNAs is the establishment of the correct stereochemistry, which is crucial for their biological activity. Several techniques are employed to address this, including:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.

  • Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity.

  • Enzymatic Resolution: Using enzymes to selectively react with one enantiomer of a racemic mixture.

The following workflow provides a high-level overview of the decision-making process in the synthesis of a carbocyclic nucleoside.

G A Target Carbocyclic Nucleoside Analogue B Retrosynthetic Analysis A->B C Identify Key Cyclopentane Intermediate B->C D Select Synthetic Strategy C->D G Stereocontrol Method C->G E Linear Synthesis D->E F Convergent Synthesis D->F K Synthesis & Purification E->K F->K H Chiral Pool G->H I Asymmetric Synthesis G->I J Enzymatic Resolution G->J H->K I->K J->K L Characterization K->L

Caption: Decision workflow for synthesizing carbocyclic nucleosides.

Featured Synthesis: Enantioselective Synthesis of a Key Precursor for Abacavir

A widely adopted and elegant approach to synthesizing the core of many carbocyclic nucleosides involves a palladium-catalyzed desymmetrization of a meso-bis-acetate. This method provides a highly efficient route to a chiral, non-racemic cyclopentene intermediate, which can then be further elaborated to the final target molecule.

Rationale for the Palladium-Catalyzed Approach

The palladium-catalyzed reaction is a powerful tool for asymmetric synthesis. In this specific application, a chiral phosphine ligand coordinates to the palladium center, creating a chiral environment that directs the nucleophilic attack of the acetate to one of the two enantiotopic leaving groups of the meso-starting material. This results in a high degree of enantioselectivity, which is essential for the biological activity of the final drug.

Experimental Protocol: Synthesis of (1R,4S)-4-hydroxy-2-cyclopentenyl acetate

This protocol describes the synthesis of a key chiral intermediate used in the synthesis of Abacavir.

Materials:

  • cis-2-Cyclopentene-1,4-diol diacetate

  • Palladium(II) acetate (Pd(OAc)₂)

  • (R,R)-Trost ligand

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of cis-2-cyclopentene-1,4-diol diacetate (1.0 g, 5.0 mmol) in CH₂Cl₂ (50 mL) is added Pd(OAc)₂ (56 mg, 0.25 mmol) and (R,R)-Trost ligand (207 mg, 0.3 mmol).

  • The resulting solution is stirred at room temperature for 30 minutes.

  • Triethylamine (1.4 mL, 10 mmol) and water (0.45 mL, 25 mmol) are added, and the reaction mixture is stirred at room temperature for 16 hours.

  • The reaction is quenched by the addition of water (20 mL).

  • The aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 10% to 50% ethyl acetate in hexanes) to afford (1R,4S)-4-hydroxy-2-cyclopentenyl acetate as a colorless oil.

Expected Results and Data

The following table summarizes the expected outcome of the synthesis.

ParameterExpected Value
Yield 85-95%
Enantiomeric Excess >98% ee
¹H NMR (CDCl₃, 400 MHz) δ 5.95 (m, 1H), 5.80 (m, 1H), 5.25 (m, 1H), 4.50 (m, 1H), 2.70 (m, 1H), 2.10 (s, 3H), 1.60 (m, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 170.5, 135.2, 130.8, 76.4, 74.1, 40.2, 21.2

Convergent Synthesis of Abacavir: A Step-by-Step Workflow

The following diagram illustrates a typical convergent synthesis route to Abacavir, starting from the chiral intermediate prepared in the previous section. This approach involves the synthesis of the purine base and the cyclopentane core separately, followed by their coupling in a later step.

G A (1R,4S)-4-hydroxy- 2-cyclopentenyl acetate B Epoxidation A->B C Ring Opening with Azide B->C D Reduction of Azide to Amine C->D E Protection of Amine D->E G Condensation with Protected Amine E->G F 6-chloro-2,4-diaminopyrimidine F->G H Cyclization to form Purine Ring G->H I Introduction of Cyclopropyl Group H->I J Final Deprotection I->J K Abacavir J->K

Caption: Convergent synthesis workflow for Abacavir.

Conclusion and Future Perspectives

The synthesis of antiviral carbocyclic analogues using cyclopentane scaffolds remains a vibrant and important area of research. The strategies outlined in this guide provide a solid foundation for the development of novel antiviral agents. Future efforts will likely focus on the development of even more efficient and stereoselective synthetic methods, as well as the exploration of new carbocyclic scaffolds with improved pharmacological properties. The continued application of modern synthetic techniques, including asymmetric catalysis and enzymatic resolutions, will be crucial in the ongoing fight against viral diseases.

References

  • Crimmins, M. T. (1998). New developments in the enantioselective synthesis of cyclopentyl carbocyclic nucleosides. Tetrahedron, 54(32), 9229-9272. [Link]

  • Vince, R. (2008). A brief history of the development of abacavir. Chemtracts, 21(3), 127-134. [Link]

  • Agrofoglio, L. A., Gillaizeau, I., & Saito, Y. (2003). Palladium-assisted routes to carbocyclic nucleosides. Chemical Reviews, 103(5), 1875-1916. [Link]

  • Trost, B. M., & Toste, F. D. (1999). A new catalyst for the asymmetric allylic alkylation. Enantioselective synthesis of carbocyclic nucleosides. Journal of the American Chemical Society, 121(19), 4545-4554. [Link]

Application

Application Note: Process Development Guide for the Synthesis of (Methoxymethyl)cyclopentane

Executive Summary & Strategic Analysis (Methoxymethyl)cyclopentane is a sterically defined, hydrophobic ether often utilized as a specialized solvent or a non-polar building block in medicinal chemistry. Its synthesis pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

(Methoxymethyl)cyclopentane is a sterically defined, hydrophobic ether often utilized as a specialized solvent or a non-polar building block in medicinal chemistry. Its synthesis presents a classic process challenge: converting a carbonyl-rich precursor (ester) into a saturated ether.

While modern catalytic methods exist for direct deoxygenation, the Stepwise Reductive Alkylation remains the "Gold Standard" for laboratory to pilot-scale synthesis due to its reliability, reagent availability, and ease of purification.

Synthetic Pathway Evaluation
ParameterRoute A: Stepwise Reduction-Alkylation (Recommended)Route B: Direct Reductive Deoxygenation (Alternative)
Reagents LiAlH₄ (Reduction) / NaH + MeI (Alkylation)TMDS / GaBr₃ or InBr₃ (Catalyst)
Mechanism Hydride transfer followed by SN2 substitutionHydrosilylation / Silyl-acetal reduction
Reliability High: Thermodynamic products; well-understood kinetics.Moderate: Sensitive to catalyst poisoning and steric bulk.
Scalability High: Exothermic steps are manageable with standard cooling.Low/Medium: Silane byproducts can complicate purification.
Atom Economy Lower (Stoichiometric waste).Higher (Catalytic cycle).

Recommendation: This guide details Route A , utilizing a Lithium Aluminum Hydride (LiAlH₄) reduction followed by Williamson Ether Synthesis. This pathway ensures complete conversion and high purity, critical for pharmaceutical applications.

Reaction Engineering & Logic Flow

The synthesis proceeds through two distinct unit operations. The intermediate, Cyclopentylmethanol, must be isolated to remove aluminum salts which would otherwise interfere with the subsequent base-mediated alkylation.

Process Workflow Diagram

G Start Methyl Cyclopentanecarboxylate Reagent1 LiAlH4 / THF (0°C to Reflux) Start->Reagent1 Reduction Workup1 Fieser Workup (Removal of Al salts) Reagent1->Workup1 Intermed Intermediate: Cyclopentylmethanol Reagent2 NaH / MeI / THF (Williamson Ether) Intermed->Reagent2 Alkylation Workup1->Intermed Isolation Product Target: (Methoxymethyl)cyclopentane Reagent2->Product Final Purification

Figure 1: Stepwise synthetic workflow for the conversion of ester precursors to the target ether.

Experimental Protocols

Phase 1: Reduction of Methyl Cyclopentanecarboxylate

Objective: Quantitative conversion of the ester to the primary alcohol.

Reagents & Materials
  • Substrate: Methyl cyclopentanecarboxylate (1.0 equiv)

  • Reductant: Lithium Aluminum Hydride (LiAlH₄), 95% pellets or powder (0.75 equiv - Note: 0.5 equiv is stoichiometric, but 0.75 ensures completion).

  • Solvent: Anhydrous Tetrahydrofuran (THF), stabilized.

  • Quench: Water, 15% NaOH.

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Flush with N₂.

  • Slurry Preparation: Charge the RBF with LiAlH₄ (0.75 equiv) and anhydrous THF (concentration ~0.5 M relative to LAH). Cool to 0°C in an ice bath.

    • Expert Insight: Never add solid LiAlH₄ to the reaction mixture. Always prepare a slurry first to prevent localized hotspots and runaway exotherms.

  • Addition: Dissolve Methyl cyclopentanecarboxylate (1.0 equiv) in THF. Add this solution dropwise to the LiAlH₄ slurry over 30–45 minutes.

    • Control Point: Maintain internal temperature <10°C. Evolution of H₂ gas will be vigorous.

  • Reaction: Once addition is complete, warm to room temperature, then heat to gentle reflux (66°C) for 2–4 hours. Monitor by TLC (stain with KMnO₄; ester spots disappear, alcohol spots appear).

  • Fieser Workup (Crucial Step): Cool the mixture to 0°C. Quench carefully using the 1:1:3 rule (per gram of LiAlH₄ used):

    • Add 1 mL Water (slowly!).

    • Add 1 mL 15% NaOH .

    • Add 3 mL Water .

    • Why this works: This specific ratio produces a granular, white aluminum precipitate that filters easily, avoiding the dreaded gelatinous emulsions common with acidic workups [1].

  • Isolation: Warm to RT and stir for 15 minutes until the precipitate is white and loose. Filter through a celite pad. Wash the cake with diethyl ether.

  • Concentration: Dry the filtrate over MgSO₄ and concentrate in vacuo.

    • Result: Cyclopentylmethanol (Colorless oil). Yield typically >90%.

Phase 2: Methylation (Williamson Ether Synthesis)

Objective: O-Alkylation of the primary alcohol.

Reagents & Materials
  • Substrate: Cyclopentylmethanol (from Phase 1).

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv).

  • Electrophile: Iodomethane (MeI) (1.5 equiv).

  • Solvent: Anhydrous THF or DMF (DMF is faster but harder to remove; THF is recommended for ease of workup).

Step-by-Step Methodology
  • Base Preparation: In a dry RBF under N₂, wash the NaH (1.2 equiv) with dry hexane (2x) to remove mineral oil if high purity is required (optional for scale-up). Suspend NaH in anhydrous THF.

  • Alkoxide Formation: Cool to 0°C. Add Cyclopentylmethanol (1.0 equiv) dropwise.

    • Observation: H₂ gas evolution.[1] Stir at 0°C for 30 mins, then RT for 30 mins to ensure complete deprotonation.

  • Alkylation: Cool back to 0°C. Add Iodomethane (1.5 equiv) dropwise.

    • Safety: MeI is a volatile alkylating agent. Use a tight seal and work in a well-ventilated hood.[2][3]

  • Reaction: Warm to RT and stir overnight (12–16 hours).

  • Quench: Cool to 0°C. Carefully add saturated aqueous NH₄Cl to quench excess hydride.

  • Extraction: Extract with Diethyl Ether or Pentane (3x).

    • Why Pentane? The product is lipophilic. Pentane allows for easy removal of solvent without losing the volatile product.

  • Purification: Wash combined organics with water (to remove NaI) and brine. Dry over Na₂SO₄.

  • Distillation: The product is a liquid.[4] Purify via fractional distillation (bp approx. 130–140°C, verify with literature).

Process Control & Data Validation

Expected Analytical Data
TechniqueParameterExpected Signal / Observation
TLC Rf ValueProduct is less polar than alcohol precursor. (Mobile Phase: 10% EtOAc/Hexanes).
1H NMR -OCH₃Singlet, ~3.3 ppm (3H).
1H NMR -CH₂-O-Doublet, ~3.2 ppm (2H).
IR Functional GroupsDisappearance of O-H stretch (3300 cm⁻¹). Appearance of C-O ether stretch (1100 cm⁻¹).
Troubleshooting Guide
  • Problem: Low yield in Step 2.

    • Cause: Incomplete deprotonation of the alcohol or moisture in the solvent.

    • Solution: Increase deprotonation time; ensure THF is distilled from Sodium/Benzophenone.

  • Problem: Emulsion during Step 1 workup.

    • Cause: Incorrect Fieser ratio.

    • Solution: Add more 15% NaOH and stir longer. Do not rush the filtration.[4]

Safety & Handling (SDS Summary)

  • Lithium Aluminum Hydride: Reacts violently with water/moisture to produce H₂ gas (fire/explosion hazard).[1] Store under inert atmosphere. Use Class D extinguisher for metal fires.

  • Iodomethane (Methyl Iodide): Neurotoxin and suspected carcinogen. Highly volatile (bp 42°C). Handle only in a certified fume hood. Double-glove (Nitrile/Laminate).

  • (Methoxymethyl)cyclopentane: Flammable liquid.[2][3][5] Store in a cool, dry place away from oxidizers.[2][6]

References

  • Cohen, H. et al. "Reduction of Esters to Alcohols." Organic Syntheses, Coll.[7] Vol. 6, p. 776. [Link]

  • Master Organic Chemistry. "The Williamson Ether Synthesis." [Link]

  • Sakai, N. et al. "Direct Reduction of Esters to Ethers using InBr3/Et3SiH." Journal of Organic Chemistry, 2008, 73, 5170. [Link]

  • PubChem. "(Methoxymethyl)cyclopentane Compound Summary." [Link]

Sources

Method

Application Note: Scalable Synthesis of (Methoxymethyl)cyclopentane

Part 1: Executive Summary & Compound Profile (Methoxymethyl)cyclopentane, also known as cyclopentylmethyl methyl ether, is a valuable hydrophobic ether solvent and building block. Structurally distinct from the common so...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Compound Profile

(Methoxymethyl)cyclopentane, also known as cyclopentylmethyl methyl ether, is a valuable hydrophobic ether solvent and building block. Structurally distinct from the common solvent Cyclopentyl Methyl Ether (CPME), this homologue contains an additional methylene bridge, imparting unique steric and physical properties.

This guide details a Phase Transfer Catalyzed (PTC) Williamson Ether Synthesis route. Unlike traditional laboratory methods relying on sodium hydride (NaH) and anhydrous conditions, this protocol utilizes aqueous sodium hydroxide, a phase transfer catalyst, and toluene. This biphasic system is robust, cost-effective, and scalable from gram to kilogram quantities, making it the preferred choice for industrial applications.

Compound Profile[1][2][3][4][5][6]
PropertyDetail
Chemical Name (Methoxymethyl)cyclopentane
Synonyms Cyclopentylmethyl methyl ether; Methoxy(cyclopentyl)methane
CAS Number 2619-30-9
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol
Boiling Point ~130–135 °C (Estimated vs. CPME @ 106 °C)
Solubility Immiscible with water; Miscible with organic solvents

Part 2: Route Selection & Scientific Rationale

The Challenge: Scalability vs. Lab Scale

In early discovery, ethers are often synthesized using the Classical Williamson Synthesis :



While effective on a milligram scale, this route is unsuitable for scale-up  due to:
  • Hydrogen Gas Evolution: NaH releases massive volumes of flammable

    
    .
    
  • Moisture Sensitivity: Requires strictly anhydrous solvents (THF), increasing cost.

  • Cost: NaH and MeI are significantly more expensive than industrial alternatives.

The Solution: Phase Transfer Catalysis (PTC)

The selected route employs a Liquid-Liquid Phase Transfer Catalysis system.

  • Organic Phase: Contains the substrate (Cyclopentanemethanol) and alkylating agent (Dimethyl Sulfate).

  • Aqueous Phase: Contains 50% NaOH.

  • Catalyst: Tetrabutylammonium Bromide (TBAB) shuttles the hydroxide ion across the interface, deprotonating the alcohol in the organic layer to form the alkoxide, which immediately reacts with the methylating agent.

Key Advantages:

  • No Anhydrous Solvents: Water is part of the system.[1]

  • Thermal Control: The biphasic nature acts as a heat sink, moderating exotherms.

  • Reagent Cost: Uses NaOH and Dimethyl Sulfate (DMS) (or Methyl Iodide).

Part 3: Detailed Experimental Protocol

Reaction Scheme

ReactionScheme Substrate Cyclopentanemethanol (C6H12O) Product (Methoxymethyl)cyclopentane (C7H14O) Substrate->Product Toluene, 50-60°C Phase Transfer Reagents NaOH (50% aq) TBAB (Catalyst) Dimethyl Sulfate (DMS) Reagents->Product Byproducts NaMeSO4 + H2O Product->Byproducts Side Products

Caption: PTC Williamson Ether Synthesis pathway converting Cyclopentanemethanol to (Methoxymethyl)cyclopentane.

Materials & Equipment
  • Reactor: Jacketed glass reactor (or 3-neck flask) with overhead stirrer (high torque required for biphasic mixing).

  • Reagents:

    • Cyclopentanemethanol (>98%)[2]

    • Toluene (Reagent grade)

    • Sodium Hydroxide (50% w/w aqueous solution)

    • Tetrabutylammonium Bromide (TBAB) (5 mol%)

    • Dimethyl Sulfate (DMS) (1.1 - 1.2 equivalents) [DANGER: Highly Toxic]

    • Alternative: Methyl Iodide (MeI) can be used for smaller batches but is more volatile.

Step-by-Step Methodology

Step 1: Charge & Dissolution

  • Purge the reactor with nitrogen.

  • Charge Cyclopentanemethanol (1.0 eq) and Toluene (3-4 volumes relative to alcohol).

  • Add TBAB (0.05 eq). Agitate until dissolved.

  • Note: The mixture will be a single organic phase at this point.

Step 2: Base Addition

  • Start vigorous stirring (essential for PTC).

  • Add 50% NaOH solution (3.0 eq) dropwise or in a slow stream.

  • Observation: The mixture will become a biphasic emulsion. A slight exotherm may occur.

  • Adjust jacket temperature to 15–20 °C .

Step 3: Methylation (Critical Step)

  • Safety Check: Ensure scrubber system is active. DMS is a potent carcinogen.[3]

  • Add Dimethyl Sulfate (DMS) (1.2 eq) slowly via an addition funnel over 60–90 minutes.

  • Temperature Control: Maintain internal temperature between 35–45 °C . Do not allow T > 50 °C during addition to prevent rapid hydrolysis of DMS.

  • Mechanism: The TBAB transports OH⁻ into the toluene layer, deprotonating the alcohol. The alkoxide attacks DMS.

Step 4: Reaction Completion

  • After addition, heat the mixture to 55–60 °C .

  • Hold for 2–4 hours.

  • Monitoring: Sample the organic layer (stop stirring to settle). Analyze by GC-FID. Target <1% unreacted alcohol.

Step 5: Quench & Workup

  • Cool to 20 °C.

  • Quench: Add 10% Ammonium Hydroxide (NH₄OH) or dilute amine solution. Stir for 30 minutes.

    • Reasoning: Ammonia destroys unreacted DMS, converting it to methylamine salts, which are water-soluble and safer than DMS.

  • Phase Separation: Stop stirring. Allow layers to settle (15–30 min). Drain the lower aqueous layer (contains NaMeSO₄, NaOH, salts).

  • Washing: Wash the organic layer with water (2 x 1 vol) to remove residual base and catalyst. Check pH of final wash (should be neutral).

Step 6: Purification

  • Concentration: Strip Toluene via rotary evaporation or atmospheric distillation (Toluene BP: 110 °C).

  • Fractional Distillation: Distill the residue.

    • Collect the fraction boiling at ~130–135 °C (atmospheric).

    • Purity Check: GC purity should be >99%.

Part 4: Process Safety & Engineering Controls

Hazard Management
  • Dimethyl Sulfate (DMS): Fatal if inhaled. Skin sensitizer. Carcinogen.[3]

    • Control: Use only in a fume hood or closed reactor. Wear double nitrile gloves and a face shield. Keep ammonia solution nearby for spill neutralization.

  • Exotherms: The reaction is exothermic. In a biphasic system, if stirring stops, reagents may pool. If stirring restarts suddenly, a "runaway" exotherm can occur.

    • Control: Ensure continuous, reliable agitation (interlock stirrer with feed pump if possible).

Process Flow Diagram

ProcessFlow Reactor Reactants (Alcohol, Toluene, TBAB) Quench Quench Tank (NH4OH) Reactor->Quench Reaction Mixture Feed Controlled Feed (NaOH, DMS) Feed->Reactor Slow Addition Separator Phase Separator (Remove Aqueous Waste) Quench->Separator Neutralized Mix Distillation Fractional Distillation (Isolate Product) Separator->Distillation Organic Layer Waste Aqueous Waste (NaMeSO4, Salts) Separator->Waste Bottom Layer Product Final Product (Methoxymethyl)cyclopentane Distillation->Product ~130-135°C Fraction

Caption: Industrial process flow for the synthesis and purification of (Methoxymethyl)cyclopentane.

Part 5: References

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis.[4] Tetrahedron Letters, 16(38), 3251-3254. Link

  • Watanabe, K., et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development, 11(2), 251–258. (Provides context on CPME properties and stability). Link

  • PubChem. (Methoxymethyl)cyclopentane (CAS 2619-30-9).[5] National Library of Medicine. Link

  • Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press. (Foundational text on PTC mechanisms).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in (Methoxymethyl)cyclopentane Synthesis

Welcome to the technical support center dedicated to resolving challenges in the synthesis of (methoxymethyl)cyclopentane. This guide is structured to provide researchers, scientists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving challenges in the synthesis of (methoxymethyl)cyclopentane. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues that can lead to low yields in this specific synthesis. Our approach is rooted in a deep understanding of the underlying chemical principles to not only fix the immediate problem but also to empower you with the knowledge to prevent future setbacks.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The synthesis of (methoxymethyl)cyclopentane, a valuable ether, is most commonly achieved via the Williamson ether synthesis. This reaction involves the deprotonation of cyclopentylmethanol to form a cyclopentylmethoxide anion, which then acts as a nucleophile to attack an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate. While seemingly straightforward, several factors can significantly impact the reaction's efficiency and final yield.

Question 1: My reaction yield is significantly lower than expected. What are the most common initial checks I should perform?

Low yields can often be traced back to fundamental reaction conditions and reagent quality. Before delving into more complex troubleshooting, a thorough review of your setup and materials is crucial.

Answer:

Start by systematically evaluating the following:

  • Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture. The alkoxide intermediate is a strong base and will readily react with any water present, consuming your nucleophile and reducing the yield.

    • Actionable Advice: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, and handle hygroscopic reagents (like sodium hydride) in a glovebox or under an inert atmosphere (Nitrogen or Argon).[1]

  • Reagent Purity: Impurities in your starting materials can lead to a host of side reactions.

    • Cyclopentylmethanol: Ensure your starting alcohol is pure and dry.

    • Methylating Agent: Use a fresh, high-purity source of your methyl halide or other methylating agent.

    • Base: If using sodium hydride (NaH), a common base for this synthesis, ensure it has not been deactivated by improper storage. A gray appearance can indicate deactivation.[1]

  • Reaction Time and Temperature: These two parameters are intrinsically linked and crucial for success.

    • General Range: A typical Williamson ether synthesis is conducted between 50-100 °C for 1 to 8 hours.[1][2]

    • Optimization: Monitor your reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). This will help you determine the optimal reaction time and prevent potential product decomposition from prolonged heating.[1]

Question 2: I'm observing the formation of byproducts. What are the likely side reactions, and how can I minimize them?

The primary competing reaction in a Williamson ether synthesis is the E2 elimination, especially when dealing with sterically hindered substrates.

Answer:

The formation of byproducts is a clear indicator that alternative reaction pathways are occurring. Here's how to diagnose and mitigate them:

  • The Competing E2 Elimination: The alkoxide is not only a nucleophile but also a strong base. It can abstract a proton from the alkylating agent, leading to the formation of an alkene instead of the desired ether.[2][3][4]

    • Why it happens: While less of a concern with a primary methylating agent, any factor that hinders the SN2 pathway can favor elimination.

    • Mitigation Strategies:

      • Choice of Alkylating Agent: Always opt for a primary alkyl halide (like methyl iodide) when synthesizing this type of ether.[5][6] The use of secondary or tertiary halides would drastically increase elimination.[2][5][7]

      • Temperature Control: Lowering the reaction temperature generally favors the SN2 substitution over the E2 elimination, as elimination reactions often have a higher activation energy.[4]

The logical flow of troubleshooting this common issue can be visualized as follows:

Caption: Troubleshooting workflow for E2 elimination.

Question 3: My reaction seems to be stalling and not going to completion. What factors could be responsible?

An incomplete reaction can be frustrating. The cause often lies in the incomplete formation or insufficient reactivity of the nucleophile.

Answer:

If your starting materials are not being fully consumed, consider these points:

  • Incomplete Deprotonation: The formation of the cyclopentylmethoxide is the critical first step.

    • Base Strength and Stoichiometry: Ensure you are using a sufficiently strong base, like sodium hydride (NaH) or potassium hydride (KH), and that it is used in at least a stoichiometric amount (1.0 to 1.1 equivalents) relative to the cyclopentylmethanol.[5][8]

    • Solvent Choice: The choice of solvent can dramatically affect the reaction rate. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often preferred as they do not solvate the nucleophile as strongly as protic solvents, leaving it more available to react.[2][4]

  • Leaving Group Ability: The rate of the SN2 reaction is also dependent on the quality of the leaving group on your methylating agent.

    • Reactivity Order: The general order of reactivity for halide leaving groups is I > Br > Cl.[6] If your reaction is sluggish with methyl chloride, consider switching to methyl bromide or methyl iodide for a faster reaction.

Here is a table summarizing key reaction parameters and their typical ranges for optimization:

ParameterRecommended RangeRationale
Temperature 50 - 100 °CBalances reaction rate with minimizing elimination side reactions.[1][2]
Reaction Time 1 - 8 hoursShould be optimized by monitoring reaction progress (TLC, GC).[1][2]
Base NaH, KHStrong, non-nucleophilic bases that effectively deprotonate the alcohol.[5][8]
Solvent DMF, Acetonitrile, THFPolar aprotic solvents enhance nucleophilicity.[2][5]
Methylating Agent CH₃I, (CH₃)₂SO₄Iodide is an excellent leaving group, favoring a faster reaction.[6]
Question 4: I'm having trouble with the purification of (methoxymethyl)cyclopentane. What are the best practices?

Effective purification is key to obtaining a high-purity final product and an accurate yield calculation.

Answer:

The primary impurities to remove are unreacted cyclopentylmethanol, any elimination byproducts, and salts formed during the reaction.

  • Work-up Procedure:

    • Quenching: After the reaction is complete, cool the mixture and carefully quench any unreacted base (e.g., NaH) with a few drops of water or ethanol.

    • Extraction: Add water to dissolve the inorganic salts and extract the crude product into a suitable organic solvent like diethyl ether or ethyl acetate.

    • Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

    • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Final Purification:

    • Distillation: Given the likely difference in boiling points between (methoxymethyl)cyclopentane, cyclopentylmethanol, and any elimination byproducts, fractional distillation is often the most effective method for final purification.[9]

Experimental Protocols

General Protocol for the Synthesis of (Methoxymethyl)cyclopentane

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent sources.

Materials:

  • Cyclopentylmethanol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl Iodide

  • Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Alkoxide Formation: Add anhydrous DMF to the flask, followed by the dropwise addition of cyclopentylmethanol (1.0 equivalent) via the dropping funnel at 0 °C. Allow the mixture to warm to room temperature and stir until hydrogen gas evolution ceases (typically 30-60 minutes).

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl. Add water and extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation.

The overall synthetic pathway can be visualized as a two-step process:

Caption: Synthesis workflow for (Methoxymethyl)cyclopentane.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. (2018). [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. (2022). [Link]

  • OrgoSolver. Williamson Ether Synthesis | SN2 Ether Formation + Traps. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

  • ChemTalk. Williamson Ether Synthesis. (2022). [Link]

  • Organic Syntheses. 1-Methoxymethyl-1-phenylethane. [Link]

Sources

Optimization

Purification of (Methoxymethyl)cyclopentane from reaction mixtures

This guide serves as a technical support resource for the purification of (Methoxymethyl)cyclopentane (CAS: 2619-30-9).[1][2] It is designed to address specific challenges encountered during synthesis, particularly focus...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for the purification of (Methoxymethyl)cyclopentane (CAS: 2619-30-9).[1][2] It is designed to address specific challenges encountered during synthesis, particularly focusing on the separation of the ether product from unreacted alcohol precursors.[2]

Ticket ID: PUR-MMC-2619 Topic: Isolation and Purification of (Methoxymethyl)cyclopentane Applicable Synthesis Routes: Williamson Ether Synthesis (Primary), Reduction of Acetals.[2]

Module 1: Compound Identity & Physical Properties[2][3][4][5][6]

User Warning: Do not confuse this molecule with Cyclopentyl Methyl Ether (CPME) .[2]

  • Target: (Methoxymethyl)cyclopentane (Cyclopentane-CH₂-OCH₃).[2] An ether homologue with an extra methylene group.[2]

  • CPME: Methoxycyclopentane (Cyclopentane-OCH₃).[2]

Property(Methoxymethyl)cyclopentaneCyclopentyl Methyl Ether (CPME)Cyclopentanemethanol (Precursor)
Structure Ring-CH₂-OMeRing-OMeRing-CH₂-OH
CAS 2619-30-95614-37-93637-61-4
Boiling Point ~130–140 °C (Est.)106 °C162–164 °C
Solubility Immiscible in waterImmiscible (1.1 g/100g )Soluble
Key Impurity Unreacted AlcoholPeroxidesN/A

Analyst Note: Experimental boiling point data for CAS 2619-30-9 is scarce in public literature. Based on structural homology (isomer of cyclohexyl methyl ether, BP 134°C), expect the fraction to collect between 130°C and 140°C at atmospheric pressure.[2]

Module 2: Critical Impurity Profiling

Understanding your crude mixture is the first step to successful purification.[2] The table below outlines the fate of common reaction components.

Context: Standard Williamson Ether Synthesis (


).
ComponentOriginBehavior in WorkupRemoval Strategy
(Methoxymethyl)cyclopentane ProductOrganic PhaseDistillation
Cyclopentanemethanol Unreacted ReagentOrganic Phase (mostly)Difficult: Close BP, H-bonding.[2] Requires chemical scavenging or fractional distillation.[2]
Methyl Iodide (MeI) ReagentOrganic PhaseVolatile: Removes during initial rotary evaporation.[2] Toxic.[2]
Mineral Oil From NaHOrganic PhaseHigh BP: Remains in pot residue after product distillation.[2]
Water Quench/WashAqueous PhaseSeparation + Drying Agents (

).[2]
Module 3: Troubleshooting & Protocols (Q&A)
Issue 1: "I cannot separate the starting alcohol from the product by simple distillation."

Diagnosis: The boiling point difference between the product (~135°C) and the alcohol (~163°C) is approximately 25–30°C. While theoretically separable, they often co-distill (azeotrope formation) or smear together without a high-efficiency column.[2]

Resolution: Chemical Scavenging (The "Ester Shift" Method) If you have <5% alcohol remaining, do not rely on physics; use chemistry to shift the physical properties.[2]

  • Quantify Alcohol: Use

    
    -NMR to estimate the ratio of alcohol to ether.[2]
    
  • Acylation: Add a slight excess (1.2 equiv relative to the impurity) of Benzoyl Chloride or Acetic Anhydride and weak base (Pyridine/Et3N) to the crude mixture.[2]

  • Reaction: Stir for 1 hour. This converts Cyclopentanemethanol

    
     Cyclopentanemethyl benzoate (BP > 250°C).[2]
    
  • Distillation: The boiling point gap is now >100°C. The ether will distill off cleanly, leaving the heavy ester in the pot.

Issue 2: "My product is cloudy after distillation."

Diagnosis: Water contamination.[2] Ethers are hygroscopic, and (methoxymethyl)cyclopentane likely forms a low-boiling azeotrope with water.[2] Resolution:

  • Pre-Distillation Drying: Dry the crude organic layer rigorously with

    
     (stir overnight) or activated 3Å molecular sieves before the final distillation.[2]
    
  • Fore-run Collection: Discard the first 5-10% of the distillate; this "wet" fraction carries the azeotropic water.[2]

Issue 3: "Emulsions formed during the aqueous quench."

Diagnosis: The amphiphilic nature of the ether/alcohol mix can stabilize emulsions, especially if fine particulates (NaI salts) are present.[2] Resolution:

  • Salting Out: Saturate the aqueous phase with NaCl (Brine).[2] The high ionic strength forces the organic ether out of the water layer.[2]

  • Filtration: If solid precipitates (salts) are visible at the interface, filter the entire biphasic mixture through a Celite pad before separation.[2]

Module 4: Decision Logic & Workflows
Workflow 1: Purification Decision Tree

Use this logic to determine the correct purification route based on crude purity.

PurificationLogic Start Crude Reaction Mixture CheckNMR Step 1: Check 1H-NMR (Integrate CH2-O signals) Start->CheckNMR AlcContent Alcohol Impurity Level? CheckNMR->AlcContent HighAlc > 10% Alcohol AlcContent->HighAlc High LowAlc < 10% Alcohol AlcContent->LowAlc Trace/Low Chromatography Route A: Silica Gel Column (Hexanes/EtOAc) HighAlc->Chromatography Distillation will fail Scavenge Route B: Chemical Scavenging (Add Acyl Chloride) LowAlc->Scavenge Modify Impurity BP Distill Final Step: Fractional Distillation (Collect fraction ~130-140°C) Chromatography->Distill Scavenge->Distill

Figure 1: Decision matrix for purifying (Methoxymethyl)cyclopentane based on impurity levels.

Workflow 2: Reaction & Impurity Fate

Visualizing where the atoms go helps in tracking yield losses.[2]

ReactionFate SM Cyclopentanemethanol (BP ~163°C) Rxn Ether Synthesis (THF, 0°C -> RT) SM->Rxn Reagent MeI / NaH Reagent->Rxn Product (Methoxymethyl)cyclopentane (BP ~135°C) Rxn->Product Byprod1 NaI (Salt) (Solid/Aqueous) Rxn->Byprod1 Byprod2 Hydrogen Gas Rxn->Byprod2 Impurity Unreacted Alcohol (Hard to separate) Rxn->Impurity Incomplete Conv.

Figure 2: Reaction scheme highlighting the critical separation challenge between Product and Unreacted Alcohol.

Module 5: Analytical Verification (QC)

Once isolated, verify the identity of (Methoxymethyl)cyclopentane using these markers.

1.


-NMR (Chloroform-d): 
  • Diagnostic Shift: Look for the methyl ether singlet.[2]

    • 
       ppm (3H, singlet, 
      
      
      
      ).[2]
  • Alpha-Protons: The methylene protons next to the oxygen.[2]

    • 
       ppm (2H, doublet, Ring-
      
      
      
      -O).[2]
  • Absence of Alcohol: Ensure no broad singlet (OH) is visible around 1.5–2.5 ppm (concentration dependent).[2]

2. IR Spectroscopy:

  • Success: Strong C-O-C stretch around 1100

    
    .
    
  • Success: Complete disappearance of the broad O-H stretch (

    
    ).[2]
    
References
  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard protocols for Williamson Ether Synthesis and purification of aliphatic ethers).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[2] Oxford University Press.[2] (Mechanistic insights into alkoxide formation and

    
     reactions).
    
  • Watanabe, K., et al. (2007).[2] "Cyclopentyl Methyl Ether as a New and Alternative Solvent to Tetrahydrofuran and Diethyl Ether".[2] Organic Process Research & Development, 11(2), 251–258. Link (Reference for comparative properties of cyclopentyl ether derivatives).[2]

  • Armarego, W. L. F., & Chai, C. L. L. (2009).[2] Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.[2] (General drying and distillation techniques for ethers).

Sources

Troubleshooting

Removing unreacted cyclopentanemethanol from product

Technical Note: Removal of Unreacted Cyclopentanemethanol (CP-MeOH) Executive Summary & Physicochemical Profile Removing unreacted Cyclopentanemethanol (CAS: 3637-61-4) is a frequent bottleneck in synthesis.[1] Its physi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Note: Removal of Unreacted Cyclopentanemethanol (CP-MeOH)

Executive Summary & Physicochemical Profile

Removing unreacted Cyclopentanemethanol (CAS: 3637-61-4) is a frequent bottleneck in synthesis.[1] Its physicochemical profile places it in a "purification dead zone": it is too high-boiling (163°C) for easy rotary evaporation but often too volatile for high-vacuum drying without product loss.[1] Furthermore, its LogP (~1.[1][2]4) makes it lipophilic enough to resist simple aqueous extraction, yet polar enough to streak on silica.[1]

This guide outlines three tiered strategies for removal, prioritizing product integrity and operational efficiency.

Table 1: Critical Physicochemical Properties of Cyclopentanemethanol

PropertyValueImplication for Purification
Boiling Point 163°C (760 mmHg)High. Difficult to remove via standard rotovap.[1] Requires high vacuum or azeotropes.[1]
LogP ~1.4Intermediate. Partitions into organic solvents (DCM, EtOAc) during workup. Water washes are ineffective.[1]
Water Solubility ~15 g/LLow-Moderate. Not soluble enough to be washed away; soluble enough to contaminate aqueous phases.[1]
Functional Group Primary Alcohol (-CH₂OH)Nucleophilic. Susceptible to acylation (scavenging) and H-bonding (silica retention).[1]

Strategic Decision Matrix

Do not default to chromatography immediately.[1] Use this decision tree to select the most efficient removal method based on your product's scale and stability.

purification_strategy Start Start: Product Contaminated with Cyclopentanemethanol Scale What is your reaction scale? Start->Scale Volatility Is Product BP > 250°C? Scale->Volatility > 10 grams Stability Is Product Acid/Base Sensitive? Scale->Stability < 10 grams Distillation Method A: Vacuum Distillation (Best for large scale, stable oils) Volatility->Distillation Yes Chromatography Method D: Flash Chromatography (Universal, but solvent heavy) Volatility->Chromatography No (BP Overlap) Scavenger_Sol Method B: Succinic Anhydride Scavenging (Best for <10g, acid-stable) Stability->Scavenger_Sol No (Stable) Scavenger_Resin Method C: PS-Isocyanate Resin (Best for <1g, high value, neutral) Stability->Scavenger_Resin Yes (Sensitive)

Figure 1: Decision matrix for selecting the optimal purification strategy based on scale and product stability.

Detailed Protocols

Method A: The "Solution-Phase" Scavenger (Succinic Anhydride)

Best For: Scales of 1g–50g where the product is stable to mild acid/base. Mechanism: This method chemically tags the alcohol, converting it into a hemisuccinate (a carboxylic acid). This modifies the impurity's solubility, allowing it to be washed out with mild base (NaHCO₃).

Protocol:

  • Dissolution: Dissolve the crude mixture (Product + CP-MeOH) in Dichloromethane (DCM).

  • Derivatization: Add Succinic Anhydride (2.0 equiv) and DMAP (0.1 equiv) relative to the estimated amount of CP-MeOH.

  • Reaction: Stir at room temperature for 2–4 hours. (Monitor by TLC: The alcohol spot should disappear).

  • Workup (The Separation):

    • Wash the organic layer vigorously with saturated aqueous NaHCO₃ (2x).

    • Chemistry: The unreacted CP-MeOH is now a carboxylic acid (hemisuccinate) and will deprotonate, moving into the aqueous layer.

    • The neutral product remains in the DCM layer.

  • Isolation: Dry the organic layer (MgSO₄), filter, and concentrate.

Expert Insight: This is often superior to chromatography for removing <5% alcohol contamination, as it requires no silica and yields a cleaner baseline.[1]

Method B: Solid-Phase Scavenging (PS-Isocyanate)

Best For: Late-stage medicinal chemistry (mg scale), neutral conditions, or valuable APIs.[1] Mechanism: Polymer-Supported Isocyanate (PS-NCO) reacts with the alcohol to form a carbamate covalently bound to the resin bead.[1] Filtration removes the bead and the impurity.[3]

scavenging_mechanism Impurity Cyclopentanemethanol (Solution) Complex Carbamate-Linkage (Trapped on Solid) Impurity->Complex + Resin Resin PS-Isocyanate Resin (Solid Bead) Resin->Complex Reacts Product Purified Product (Solution) Complex->Product Filtration

Figure 2: Mechanism of electrophilic scavenging.[1] The impurity is covalently bound to the solid phase.

Protocol:

  • Prep: Dissolve crude in anhydrous DCM or THF. Avoid nucleophilic solvents (MeOH, EtOH).[1]

  • Loading: Add PS-Isocyanate resin (3.0 equiv relative to impurity) .[1]

  • Incubation: Shake or stir gently (do not magnetic stir, as it grinds the beads) at room temperature for 12–16 hours.

  • Filtration: Filter through a frit or cotton plug.[1] Rinse resin with DCM.[1]

  • Result: Filtrate contains pure product; alcohol stays on the resin.[1]

Method C: Flash Chromatography Optimization

Best For: General purification when scavenging is unavailable.[1]

Cyclopentanemethanol is UV-inactive (no chromophore), making detection difficult.[1]

  • Stain: Use KMnO₄ (stains alcohols bright yellow on purple) or Phosphomolybdic Acid (PMA) .[1]

  • Elution Strategy:

    • The alcohol is relatively polar.[1] In a Hexane/Ethyl Acetate system, it typically elutes after non-polar products (esters, protected amines) but before highly polar compounds (acids, amides).

    • Rf Target: Adjust solvent so Product Rf ≈ 0.3–0.4. CP-MeOH will likely be Rf ≈ 0.1–0.15.[1]

Troubleshooting & FAQ

Q: I tried high-vacuum drying (0.1 mbar) for 12 hours, but the NMR still shows a triplet at ~3.5 ppm (CP-MeOH). Why? A: At 163°C boiling point, CP-MeOH has low vapor pressure even under vacuum.[1] Furthermore, if your product is an oil, the alcohol may be trapped inside the viscous matrix (solvent inclusion).

  • Fix: Dissolve the oil in a small amount of Pentane or Diethyl Ether and re-evaporate. This "azeotropic-like" co-evaporation helps drag the heavier alcohol out.[1]

Q: Can I use water washes to remove it? A: No. With a LogP of 1.4, Cyclopentanemethanol prefers the organic layer. Washing a DCM layer with water will remove less than 5% of the alcohol per wash.

Q: My product is an amine. Can I use the Succinic Anhydride method? A: Caution. Succinic anhydride will also react with primary and secondary amines to form succinimides or amides.[1]

  • Alternative: If your product is a basic amine, use an acidic wash (1M HCl) .[1] The amine product goes into the water; the neutral Cyclopentanemethanol stays in the organic layer. Separate, then basify the aqueous layer to recover your product.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 77195, Cyclopentanemethanol. Retrieved from [Link]

  • Biotage. (n.d.).[1] Isocyanate Resin (PS-NCO) Technical Note. Retrieved from [Link] (General reference for PS-NCO reactivity).[1]

  • Marsh, A., et al. (2009).[1] Solid-supported reagents and scavengers in synthesis. Chemical Reviews, 109(2), 515-529.[1][4] (Foundational text on scavenger resin stoichiometry).

Sources

Optimization

Technical Support Center: Stability Guide for (Methoxymethyl)cyclopentane

The following technical guide addresses the stability profile of (Methoxymethyl)cyclopentane (CAS 2628-19-5). This document is structured as a Tier-3 Technical Support resource for researchers requiring precise stability...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile of (Methoxymethyl)cyclopentane (CAS 2628-19-5). This document is structured as a Tier-3 Technical Support resource for researchers requiring precise stability data for reaction planning and storage.

Ticket Subject: Stability Profile in Acidic vs. Basic Media & Degradation Pathways Applicable Compound: (Methoxymethyl)cyclopentane Chemical Structure: Cyclopentyl–CH₂–O–CH₃

Executive Summary: Stability at a Glance

(Methoxymethyl)cyclopentane is a primary dialkyl ether . Its stability profile differs significantly from the common solvent Cyclopentyl Methyl Ether (CPME) due to the presence of the methylene spacer (


) between the ring and the oxygen.
ParameterStability RatingTechnical Note
Basic Media (pH > 7) Excellent Inert to hydroxides, alkoxides, and organometallics (R-Li, RMgX).
Dilute Acid (Cold) Good Stable to dilute HCl/H₂SO₄ at RT.
Strong Acid (Heat) Poor Rapidly cleaves with HI, HBr, or Lewis Acids (

) via

mechanism.
Oxidation (Air/Light) Hazardous High Risk. Forms explosive hydroperoxides at the

-methylene position.
Nucleophiles Excellent Inert to cyanide, azide, amines (unless acidic).

Module A: Basic Media (The "Safe" Zone)

User Inquiry: Can I use (Methoxymethyl)cyclopentane as a solvent or substrate in organolithium reactions?

Technical Response: Yes. Like most dialkyl ethers, (Methoxymethyl)cyclopentane is chemically inert to bases. The C–O bond is not polarized enough to undergo nucleophilic attack by bases, and the


-protons are not sufficiently acidic (

) to be deprotonated by standard bases.
  • Compatible Reagents:

    • Organometallics:

      
      -Butyllithium (
      
      
      
      -BuLi), Grignard reagents (
      
      
      ), Lithium diisopropylamide (LDA).
    • Inorganic Bases: NaOH, KOH,

      
      , CsF.
      
    • Reductants:

      
      , 
      
      
      
      , Na/Liquid
      
      
      (Birch conditions).

Operational Tip: This ether is an excellent alternative to THF in basic conditions if a higher boiling point or lower water miscibility is required, provided it is peroxide-free.

Module B: Acidic Media (The "Danger" Zone)

User Inquiry: I observed product decomposition when heating this ether with 48% HBr. Is this expected?

Technical Response: Yes. While stable to dilute acids at room temperature, (Methoxymethyl)cyclopentane undergoes acid-catalyzed ether cleavage under forcing conditions (strong acid + heat).

The Cleavage Mechanism ( Regioselectivity)

Unlike CPME (which is a secondary ether and sterically robust), (Methoxymethyl)cyclopentane is a primary ether . Upon protonation, the methyl group is highly accessible to nucleophilic attack.[1]

  • Protonation: The ether oxygen accepts a proton from the acid (HX).[2][3]

  • 
     Attack:  The halide ion (
    
    
    
    or
    
    
    ) attacks the least sterically hindered carbon .[2]
    • Candidate A: Methyl group (

      
      ) — Least Hindered (Fast) 
      
    • Candidate B: Cyclopentylmethyl group (

      
      ) — Hindered (Slow) 
      
  • Result: The bond breaks on the methyl side.[2]

Primary Cleavage Products:

  • Methyl Iodide (

    
    )
    
  • Cyclopentylmethanol (

    
    )
    

(Note: With excess acid and heat, the resulting cyclopentylmethanol will eventually convert to (iodomethyl)cyclopentane).

Visualizing the Cleavage Pathway

AcidCleavage Fig 1. Acid-Catalyzed Cleavage Mechanism of (Methoxymethyl)cyclopentane Ether (Methoxymethyl)cyclopentane Protonated Oxonium Intermediate [R-OH(+)-CH3] Ether->Protonated + H+ (Fast) TS Transition State (SN2 Attack on Methyl) Protonated->TS + I- (Nucleophile) Products Products: Methyl Iodide + Cyclopentylmethanol TS->Products C-O Bond Break

Module C: Peroxide Management (Critical Safety)

Alert: All ethers with


-hydrogens are prone to autoxidation.
(Methoxymethyl)cyclopentane has two susceptible sites:
  • The Methylene (

    
    )  bridge (Primary site of radical attack).
    
  • The Methine (

    
    )  on the ring (Tertiary site).
    

Storage Protocol:

  • Inhibitors: Commercial samples should be stabilized with BHT (Butylated hydroxytoluene).

  • Testing: Test for peroxides using Quantofix® strips or KI/Starch paper before distillation.

  • Removal: If peroxides are detected (>10 ppm), pass the solvent through a column of activated alumina or treat with

    
     solution. DO NOT DISTILL. 
    

Troubleshooting & FAQs

Ticket #402: Reaction turned dark/black in HBr.

  • Diagnosis: Ether cleavage occurred.[1][2][4][5][6][7] The dark color is likely due to the oxidation of liberated bromide/iodide ions to elemental bromine/iodine, or polymerization of the cyclopentyl ring byproducts.

  • Solution: Switch to a non-nucleophilic acid (e.g.,

    
    , though cleavage is still possible at high T) or lower the temperature.
    

Ticket #405: Can I substitute CPME (Cyclopentyl Methyl Ether) with this?

  • Analysis: Chemically, they are similar but not identical.

    • CPME: Secondary ether.[1] More stable to acid.[8][9]

    • (Methoxymethyl)cyclopentane: Primary ether. Less stable to acid.

  • Recommendation: If your reaction involves strong Lewis acids (

    
    , 
    
    
    
    ) or hydrohalic acids, CPME is the superior solvent. If the reaction is basic, they are interchangeable.

Ticket #409: High baseline on HPLC.

  • Diagnosis: Likely peroxide contamination or degradation products (cyclopentylmethanol) if the mobile phase is acidic.

  • Solution: Check solvent purity.

Decision Tree: Stability Assessment

Use this logic flow to determine if (Methoxymethyl)cyclopentane is suitable for your conditions.

StabilityTree Fig 2. Stability Decision Matrix for (Methoxymethyl)cyclopentane Start Start: Reaction Conditions MediaType Select Media Type Start->MediaType Basic Basic / Neutral (NaOH, R-Li, pH > 7) MediaType->Basic Base Acidic Acidic (pH < 7) MediaType->Acidic Acid Oxidant Oxidizing / Air MediaType->Oxidant O2 / Radical StableBasic STABLE Safe to use. Basic->StableBasic AcidType Acid Strength? Acidic->AcidType WeakAcid Dilute/Weak Acid (AcOH, dilute HCl) AcidType->WeakAcid StrongAcid Strong/Lewis Acid (HI, BBr3, conc HBr) AcidType->StrongAcid StableAcid METASTABLE Monitor T < 40°C WeakAcid->StableAcid UnstableAcid UNSTABLE Cleavage Occurs StrongAcid->UnstableAcid Peroxide Peroxide Risk Test before use! Oxidant->Peroxide

Experimental Protocols

Protocol A: Peroxide Test (KI/Starch Method)

Use this before heating or distilling the ether.

  • Reagent: Prepare a fresh solution of 10% KI in water with a drop of starch indicator.

  • Test: Add 1 mL of (Methoxymethyl)cyclopentane to 1 mL of the reagent. Shake vigorously.

  • Result:

    • Colorless: Safe (< 1 ppm).

    • Yellow: Caution (1-10 ppm).

    • Blue/Black: DANGER (> 10 ppm). Do not use; dispose of or treat immediately.

Protocol B: Acid Stress Test (Compatibility Check)

Use this to verify stability for a specific reaction.

  • Dissolve 50 mg of the ether in 0.5 mL of the deuterated acid/solvent mixture intended for the reaction (e.g.,

    
     with trace TFA).
    
  • Incubate at the reaction temperature for 1 hour.

  • Analyze via 1H NMR:

    • Look for the disappearance of the methoxy singlet (

      
       ppm).
      
    • Look for the appearance of Methyl ester/halide peaks (

      
       ppm) or Cyclopentylmethanol signals.
      

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

  • Mellon, M. (2024). Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.

  • Watanabe, K., et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development. (Comparative stability data for cyclic ethers).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21357280, (Methoxymethyl)cyclopentane.

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in Substituted Cyclopentane Synthesis

Welcome to the Process Chemistry & Methodology Support Center. Synthesizing highly substituted cyclopentanes with precise regiocontrol is a persistent challenge in drug development and natural product synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Methodology Support Center. Synthesizing highly substituted cyclopentanes with precise regiocontrol is a persistent challenge in drug development and natural product synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most common regioselectivity and stereoselectivity issues encountered during transition-metal catalyzed cycloadditions and organocatalytic cascades.

Troubleshooting Guide 1: Intermolecular Pauson-Khand Reaction (PKR)

Q: I am attempting an intermolecular [2+2+1] Pauson-Khand reaction using Co₂CO₈, but I am isolating a 1:1 mixture of regioisomers. How can I control the alkyne insertion?

A: The insertion of the alkyne into the hexacarbonyl dicobalt complex is governed by a delicate balance of steric and electronic factors. In the absence of steric effects, the polarization of the alkyne dictates the regiochemical selectivity[1]. Large, bulky groups on the alkyne will strongly direct to the C2 position of the resulting cyclopentenone to minimize steric clash with the cobalt carbonyl ligands during the transition state[2]. Conversely, strongly electron-withdrawing groups (EWGs) prefer the C3 position due to electronic stabilization[2]. If your substrate lacks clear steric or electronic bias, you will inevitably get poor selectivity. To troubleshoot, consider installing a temporary bulky silyl group (e.g., TIPS) on the alkyne to force C2 insertion, which can be cleaved post-cycloaddition.

Validated Protocol: NMO-Promoted Intermolecular PKR Causality Note: Thermal PKR requires harsh conditions (>100 °C) which degrades sensitive substrates. Adding N-methylmorpholine N-oxide (NMO) oxidatively removes a CO ligand, opening a coordination site for the alkene and allowing the reaction to proceed at room temperature[2].

  • Complexation: In a flame-dried Schlenk flask under N₂, dissolve the alkyne (1.0 equiv) in anhydrous DCM. Add Co₂(CO)₈ (1.05 equiv) at room temperature. Stir for 2 hours until CO evolution ceases.

    • Self-Validation: TLC should show complete consumption of the alkyne. An IR check of the crude mixture will show a distinct stretch at ~2000-2100 cm⁻¹, confirming the formation of the dicobalt-alkyne complex.

  • Cycloaddition: Add the alkene (5.0 equiv) and cool the mixture to 0 °C.

  • Promotion: Slowly add NMO (6.0 equiv) in portions.

  • Workup: Stir for 12 hours at room temperature. Filter the dark mixture through a short pad of silica gel (eluting with EtOAc) to remove cobalt salts before flash chromatography.

PKR_Mechanism A Precatalyst + Alkyne (Co2(CO)8) B Hexacarbonyl Dicobalt Alkyne Complex A->B -2 CO C Alkene Coordination & Insertion B->C + Alkene D Steric Control Pathway (Bulky R at C2) C->D Large R group E Electronic Control Pathway (EWG at C3) C->E EWG R group F CO Insertion & Reductive Elimination D->F E->F G Regiopure Cyclopentenone F->G

Figure 1: Mechanistic logic for regioselective alkyne insertion in the Pauson-Khand reaction.

Troubleshooting Guide 2: Pd-Catalyzed Trimethylenemethane (TMM) Cycloadditions

Q: My Pd-catalyzed TMM cycloaddition with an electron-deficient olefin is yielding poor regioselectivity and low enantiomeric excess (ee). What is failing?

A: Trimethylenemethane (TMM) cycloadditions are powerful [3+2] annulations, but the zwitterionic Pd-TMM intermediate can undergo rapid bond rotation, leading to a loss of stereochemical information[3]. If your ee is low, your ligand is failing to restrict the conformational flexibility of this intermediate. Transitioning from acyclic amines to rigid, cyclic phosphoramidite ligands (e.g., pyrrolidine-based) provides the necessary steric bulk to lock the conformation[4]. Furthermore, regioselectivity is driven by the electronic nature of the acceptor. Using strongly electron-withdrawing groups, such as a trifluoromethyl group, on the alkene acceptor accelerates the initial nucleophilic attack, trapping the kinetic regioisomer before equilibration can occur[5].

Validated Protocol: Asymmetric TMM Cycloaddition Causality Note: The use of silylated allylic acetates generates the TMM synthon under palladium catalysis without the self-annihilation seen in free TMMs[3][6].

  • Catalyst Preparation: In a glovebox, combine Pd(OAc)₂ (5 mol%) and a chiral pyrrolidine phosphoramidite ligand (10 mol%) in anhydrous toluene. Stir for 30 minutes to pre-form the active catalyst complex.

  • Reagent Addition: Add the electron-deficient alkene (1.0 equiv) and the substituted TMM precursor (e.g., 2-(trimethylsilylmethyl)allyl acetate, 1.5 equiv).

  • Reaction: Seal the vessel, remove from the glovebox, and heat to 50 °C for 16 hours.

    • Self-Validation: Monitor the reaction by GC-MS. The complete disappearance of the TMM precursor mass peak indicates full conversion.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify by chiral HPLC to determine ee and isolate the major diastereomer.

TMM_Cycloaddition A TMM Precursor (Allyl Acetate) C Zwitterionic Pd-TMM Complex A->C Oxidative Addition B Pd(0) Catalyst + Chiral Ligand B->C D Nucleophilic Attack on Alkene C->D Regioselective E Ring Closure (Stereocontrol Step) D->E F Substituted Cyclopentane E->F Reductive Elimination

Figure 2: Catalytic cycle and stereocontrol points in the Pd-catalyzed TMM [3+2] cycloaddition.

Troubleshooting Guide 3: Organocatalytic Michael-Aldol Cascades

Q: When using a secondary amine catalyst for a one-pot Michael-aldol cascade to form a cyclopentanecarbaldehyde, my diastereomeric ratio (d.r.) is unacceptably low.

A: The cascade proceeds via an initial Michael addition of an aldehyde to an enone, followed by an intramolecular aldol condensation. If your secondary amine catalyst is not sufficiently bulky (e.g., standard proline), the enamine intermediate can adopt multiple reactive conformations, scrambling the stereocenters. Switching to a Jørgensen-Hayashi catalyst (a diarylprolinol silyl ether) provides massive steric shielding on one face of the enamine. This forces the electrophile to approach exclusively from the opposite face, locking in the relative stereochemistry of the newly formed C-C bonds and ensuring high d.r. and ee.

Validated Protocol: Jørgensen-Hayashi Catalyzed Cascade Causality Note: Slow addition of the aliphatic aldehyde prevents its self-aldol condensation, ensuring it exclusively forms the active enamine with the catalyst.

  • Activation: Dissolve the α,β-unsaturated enone (1.0 equiv) and the Jørgensen-Hayashi catalyst (10 mol%) in toluene at room temperature. Add benzoic acid (10 mol%) to accelerate iminium/enamine formation.

  • Cascade Initiation: Add the aliphatic aldehyde (1.2 equiv) dropwise over 1 hour via a syringe pump.

  • Monitoring: Stir for 24 hours.

    • Self-Validation: Extract a 10 µL aliquot, quench with water, extract with CDCl₃, and run a crude ¹H NMR. Look for the distinct aldehyde proton doublet of the cyclopentanecarbaldehyde product. The integration of the major vs. minor doublet will confirm your d.r. before proceeding to workup.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with Et₂O, dry over MgSO₄, concentrate, and purify by column chromatography.

Quantitative Data Summary

MethodologyPrimary SubstratesRegiocontrol ElementTypical YieldTypical Selectivity
Pauson-Khand[2+2+1] Alkyne, Alkene, COSteric bulk (C2) / EWG (C3)50–85%Regio ratio: up to 95:5
Pd-TMM [3+2] TMM precursor, EnoneChiral phosphoramidite ligands70–95%>90% ee, >20:1 d.r.
Organocatalytic Cascade Aldehyde, EnoneDiarylprolinol steric shielding65–90%>95% ee, >15:1 d.r.

References

1.[2] Title: Pauson–Khand reaction. Source: Wikipedia. URL: [Link] 2.[1] Title: Intermolecular Pauson-Khand reaction: Regioselectivity, stereoselectivity and promotion methods. Source: University of Helsinki. URL: [Link] 3.[3] Title: Trimethylenemethane. Source: Wikipedia. URL: [Link] 4.[4] Title: Development of an Asymmetric Trimethylenemethane Cycloaddition Reaction. Source: NIH. URL: [Link] 5.[5] Title: Palladium-Catalyzed Trimethylenemethane Cycloaddition of Olefins Activated by the σ-Electron-Withdrawing Trifluoromethyl Group. Source: JoVE. URL: [Link] 6.[6] Title: [3+2] Cycloaddition of Trimethylenemethane and Its Synthetic Equivalents. Source: ResearchGate. URL: [Link]

Sources

Optimization

Technical Support: Stabilizing Cyclopentane Scaffolds in Synthesis

Introduction While cyclopentane is significantly less strained than cyclopropane (ring strain ~6 kcal/mol vs. ~27.5 kcal/mol), it is not inert.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

While cyclopentane is significantly less strained than cyclopropane (ring strain ~6 kcal/mol vs. ~27.5 kcal/mol), it is not inert. In the context of complex drug synthesis, the cyclopentane ring is susceptible to ring-opening hydrogenolysis , radical


-scission , and cationic ring expansion . These side reactions often degrade the core scaffold into acyclic chains or rearrange it into cyclohexyl systems, leading to catastrophic yield loss.

This guide addresses the three most common failure modes:

  • Hydrogenolysis during metal-catalyzed reduction.

  • Oxidative Ring Opening via alkoxy radical intermediates.

  • Ring Expansion during nucleophilic substitution.

Module 1: Catalytic Hydrogenation & Hydrogenolysis

Issue: "I am losing the cyclopentane ring during alkene or ketone reduction."

Diagnosis: You are likely observing hydrogenolysis , where the C-C bond of the ring is cleaved by the metal catalyst. This is distinct from C-H activation and is driven by the formation of metallacyclic intermediates on the catalyst surface.

Mechanism: High-energy metal surfaces (particularly Pt , Ir , and Rh ) can insert into the C-C bond of cyclopentane, forming a dimetallacyclic species. Reductive elimination with surface hydrogen then yields acyclic pentane derivatives.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Catalyst Selection Use Pd (Palladium) Pd has a much lower affinity for C-C bond insertion compared to Pt, Rh, or Ir due to its electronic structure (filled d-orbitals). Avoid PtO₂ (Adams' catalyst) for cyclopentanes unless necessary.
Support Effect Carbon (C) or Al₂O₃ Avoid highly acidic supports (e.g., Zeolites, acidic Silica) which can promote acid-catalyzed ring opening/expansion concurrent with hydrogenation.
Temperature < 50°C C-C hydrogenolysis has a higher activation energy (

) than C=C or C=O hydrogenation. Keeping T low kinetically selects for functional group reduction over ring opening.
Solvent Ethanol/Ethyl Acetate Avoid acetic acid if ring stability is marginal; acid promotes protonation of intermediates that may facilitate cleavage.

Self-Validating Experiment: If you observe ring opening with Pt/C, switch to Pd/C (5-10%) in Ethyl Acetate at room temperature (1 atm H₂). If the double bond resists reduction, increase pressure (balloon


 Parr shaker) rather than temperature.

Module 2: Radical-Mediated Ring Opening ( -Scission)

Issue: "My cyclopentanol oxidation is yielding an acyclic aldehyde."

Diagnosis: This is a classic


-scission  event. You are likely generating a cyclopentanoxyl radical  (O-radical). Unlike the relatively stable cyclopentyl carbon radical, the oxygen-centered radical is unstable and rapidly fragments to relieve torsional strain, forming a 5-oxopentyl radical (acyclic aldehyde).

Common Culprits:

  • Hypervalent Iodine oxidations (e.g., IBX/DMP) under heating or photolytic conditions.

  • Lead Tetraacetate (Pb(OAc)₄) oxidations.

  • Suarez cleavage conditions (I₂/PhI(OAc)₂).

Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired pathway (Hydrogen Abstraction) and the unwanted side reaction (Ring Opening).

BetaScission Start Cyclopentanol Substrate Radical Cyclopentanoxyl Radical (O•) Start->Radical Oxidation (e.g., Hypochlorite) Product Cyclopentanone (Desired) Radical->Product H-Abstraction (Fast if [H-Donor] is high) OpenRadical 5-Oxopentyl Radical (Acyclic) Radical->OpenRadical Beta-Scission (k ~ 10^5 s^-1) Aldehyde Acyclic Aldehyde (Side Product) OpenRadical->Aldehyde H-Abstraction

Troubleshooting Protocol

1. Switch Mechanisms (The "Nuclear" Option): If you are observing ring opening, stop using radical oxidants . Switch to a 2-electron oxidation pathway which avoids the discrete O-radical intermediate entirely.

  • Recommended: Swern Oxidation (DMSO/Oxalyl Chloride) or Dess-Martin Periodinane (DMP) at low temperature. These proceed via ionic intermediates (alkoxysulfonium or alkoxyperiodinane) that do not undergo

    
    -scission.
    

2. If Radical Chemistry is Mandatory: If you must use a radical pathway (e.g., remote functionalization), you must outcompete the scission rate (


).
  • Increase H-Atom Donor Concentration: Add an excess of the H-abstractor (e.g., Iodine in Suarez conditions) to accelerate the desired pathway.

  • Lower Temperature:

    
    -scission has a higher 
    
    
    
    than H-abstraction. Cooling the reaction to 0°C or -78°C favors the bimolecular trapping step over unimolecular fragmentation.

Module 3: Cationic Rearrangement (Ring Expansion)

Issue: "I started with a cyclopentylmethyl derivative but isolated a cyclohexyl product."

Diagnosis: This is the Wagner-Meerwein Rearrangement . A primary cyclopentylmethyl cation is formed, which rapidly rearranges to the thermodynamically more stable secondary/tertiary cyclohexyl cation to relieve ring strain and increase hyperconjugative stabilization.

Scenario:

  • Substrate: Cyclopentyl-CH₂-LG (Leaving Group = OTs, OMs, Halide).

  • Conditions: Solvolysis or Lewis Acid catalysis.

Troubleshooting Protocol
ParameterAdjustmentReason
Mechanism Force S_N2 S_N1 pathways generate the carbocation that rearranges.[1] You must ensure the reaction proceeds via concerted S_N2.
Nucleophile Strong / Anionic Use strong nucleophiles (e.g., azide, cyanide, thiolates) to promote rapid displacement before ionization occurs.
Solvent Polar Aprotic Use DMF, DMSO, or Acetone. Avoid Polar Protic solvents (Water, Methanol, Acetic Acid) which stabilize carbocations and promote S_N1 ionization.
Lewis Acids Avoid Do not use Lewis Acids (e.g., BF₃, AlCl₃) to activate the leaving group; they will almost certainly trigger expansion.

References

  • Mechanism of Hydrogenolysis : Anderson, J. R., & Kemball, C. (1954). Catalysis on Evaporated Metal Films. V. Reactions of Cyclic Hydrocarbons. Proceedings of the Royal Society A. Link

  • Radical Beta-Scission Kinetics : Walling, C., & Padwa, A. (1963). Positive Halogen Compounds. VI. The Effects of Structure on the Reactions of Alkoxy Radicals. Journal of the American Chemical Society. Link

  • Cationic Ring Expansion : Olah, G. A., et al. (1984). Stable Carbocations. 268. Cyclopropylmethyl and Cyclobutyl Cations.[2] Journal of the American Chemical Society. Link

  • Catalyst Selection Guide: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for Pd vs Pt selectivity).

Sources

Troubleshooting

Technical Support Center: (Methoxymethyl)cyclopentane Handling Guide

This technical guide addresses the handling, stability, and volatility management of (Methoxymethyl)cyclopentane (CAS 2619-30-9). Status: Active | Topic: Volatility & Stability Management | Audience: R&D, Process Chemist...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the handling, stability, and volatility management of (Methoxymethyl)cyclopentane (CAS 2619-30-9).

Status: Active | Topic: Volatility & Stability Management | Audience: R&D, Process Chemistry

Executive Summary & Molecule Identification

Before troubleshooting, it is critical to verify the exact chemical identity. In industrial and research settings, "(Methoxymethyl)cyclopentane" is frequently confused with its structural analogs, which have drastically different volatility profiles.

Compound NameStructureCASBoiling PointFlash PointVolatility Risk
(Methoxymethyl)cyclopentane Cyclopentyl-CH₂-O-CH₃2619-30-9 ~148°C ~32°C Flammability (Vapor accumulation)
CPME (Methoxycyclopentane)Cyclopentyl-O-CH₃5614-37-9106°C-1°CModerate (Flammable)
Methylcyclopentane Cyclopentyl-CH₃96-37-772°C-23°CHigh (Rapid Evaporation)

Core Technical Insight: (Methoxymethyl)cyclopentane (CAS 2619-30-9) is not highly volatile in terms of rapid evaporation (BP ~148°C). If you are experiencing rapid solvent loss, verify you are not using Methylcyclopentane . The "volatility issue" with CAS 2619-30-9 is primarily Flammability (Flash Point ~32°C) and Residual Solvent Removal (difficulty evaporating during workup).

Troubleshooting Guide: Volatility & Handling
Scenario A: "The solvent is evaporating too slowly / I cannot remove it."

Context: You are trying to concentrate your product, but the solvent remains.

Q: Why is rotovap concentration ineffective at standard settings? A: With a boiling point of ~148°C, (Methoxymethyl)cyclopentane behaves similarly to DMF or DMSO in terms of removal difficulty. Standard vacuum (20 mbar) at 40°C is insufficient.

Protocol: High-Boiling Solvent Removal

  • Azeotropic Distillation: Do not attempt to boil it off directly. Add Water or Methanol . (Methoxymethyl)cyclopentane forms a hetero-azeotrope with water (similar to CPME), allowing removal at significantly lower temperatures.

  • Vacuum Parameters:

    • Bath Temp: 50–60°C

    • Vacuum: < 5 mbar (High Vacuum pump required, not water aspirator).

  • Lyophilization: Not recommended. The melting point is likely too low, and it may melt and bump in the freeze dryer.

Scenario B: "The headspace is accumulating pressure / Safety concerns."

Context: Storage bottles are popping caps or sensors are triggering.

Q: Why is pressure building up if the boiling point is high? A: The Flash Point is ~32°C. In warm labs or near equipment exhaust, the liquid generates significant vapor pressure sufficient to form ignitable mixtures, even if it doesn't "boil."

Protocol: Vapor Management

  • Inert Gas Overlay: Always store under Argon or Nitrogen. Oxygen promotes peroxide formation in ethers (specifically at the -CH2-O- site).

  • Vented Caps: For long-term storage, use pressure-relief caps (e.g., septum caps with a bleed needle for active use) or store in a flammables cabinet kept at <20°C.

  • Grounding: The dielectric constant is likely low (typical for ethers). Static discharge is a major risk. All transfer lines must be grounded.

Scenario C: "My assay concentration is drifting."

Context: Using the compound as a reagent in micro-titer plates or flow chemistry.

Q: How do I maintain precise concentrations in nanoliter dispensing? A: While less volatile than diethyl ether, the high surface area in microplates leads to "edge effects" where the meniscus changes.

Protocol: Assay Stabilization

  • Pre-saturation: Saturate the headspace of the plate sealer or incubation chamber with the solvent vapor before introducing the assay plate.

  • Acoustic Droplet Ejection (ADE): If using Echo® machines, recalibrate the fluid class. The viscosity/surface tension ratio differs from DMSO. Use a "Surfactant-doped" calibration curve if specific parameters are unavailable.

Safety & Stability (The "Hidden" Volatiles)

Q: Does this ether form peroxides? A: Yes. Like THF and CPME, the methylene group adjacent to the oxygen is susceptible to radical autoxidation.

  • Test Frequency: Test for peroxides every 3 months using quantofix strips.

  • Quenching: If peroxides >10 mg/L are detected, treat with molecular sieves or pass through activated alumina. Do not distill peroxide-laden material to dryness.

Q: What is the flammability risk compared to other ethers? A:

  • Diethyl Ether:[1] Extremely Hazardous (FP -45°C).

  • (Methoxymethyl)cyclopentane:[2][3][4]Moderately Hazardous (FP ~32°C).

  • Risk: It sits right at the "ambient temperature" threshold. On a hot day or near a heating block, it transitions from a stable liquid to a flammable vapor source without warning.

Visual Troubleshooting Workflow

G Start START: Identify Issue CheckCAS Step 1: Verify CAS Is it 2619-30-9? Start->CheckCAS WrongCAS STOP: You likely have Methylcyclopentane (CAS 96-37-7) (Highly Volatile) CheckCAS->WrongCAS No (BP < 80°C) IssueType Step 2: Define Volatility Issue CheckCAS->IssueType Yes (BP ~148°C) RapidEvap Issue: Rapid Evaporation (Loss of Volume) IssueType->RapidEvap Removal Issue: Cannot Remove Solvent (High Boiling Point) IssueType->Removal Safety Issue: Flammability/Pressure IssueType->Safety VacLeak Check Vacuum/Seal Integrity (Unlikely to evap at STP) RapidEvap->VacLeak Assay Micro-scale/Plate Effect? Use Pre-saturated Chamber RapidEvap->Assay Azeotrope Add Water/Methanol (Form Azeotrope) Removal->Azeotrope HighVac Use High Vac (<5 mbar) Heat to 50°C Removal->HighVac Grounding Ground Equipment (Static Risk) Safety->Grounding Cooling Store < 20°C (Below Flash Point 32°C) Safety->Cooling

Figure 1: Decision tree for troubleshooting volatility and handling issues with (Methoxymethyl)cyclopentane.

Comparative Physical Data

Use this table to confirm you are using the correct solvent for your application.

Property(Methoxymethyl)cyclopentaneCPME (Green Alternative)Diethyl Ether
CAS 2619-30-9 5614-37-960-29-7
Boiling Point ~148°C 106°C35°C
Flash Point ~32°C -1°C-45°C
Density (g/mL) 0.90 0.860.71
Water Sol. Low (Immiscible) 1.1 g/100g 6.9 g/100g
Peroxide Risk High LowVery High
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21357280, (Methoxymethyl)cyclopentane. Retrieved from [Link]

  • Watanabe, K. (2013). Cyclopentyl Methyl Ether (CPME) as a Green Solvent in Organic Synthesis. Molecules, 18(3). (Cited for comparative azeotropic behavior of cyclopentyl ethers). Retrieved from [Link]

  • NIST Chemistry WebBook. Cyclopentane, methoxy- (CPME) Thermochemical Data. (Used as structural baseline for boiling point extrapolation). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Analysis of (Methoxymethyl)cyclopentane vs. CPME

This guide provides a technical comparison and 1H NMR analysis of (Methoxymethyl)cyclopentane , distinguishing it from its common industrial isomer, Cyclopentyl Methyl Ether (CPME) . Executive Summary (Methoxymethyl)cycl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and 1H NMR analysis of (Methoxymethyl)cyclopentane , distinguishing it from its common industrial isomer, Cyclopentyl Methyl Ether (CPME) .

Executive Summary

(Methoxymethyl)cyclopentane (MMC) is a structural homolog of the widely used green solvent Cyclopentyl Methyl Ether (CPME). While CPME is a standard ether solvent in pharmaceutical synthesis, MMC often appears as a specific reaction intermediate (e.g., in the reduction of cyclopentanecarbaldehyde) or as a structural impurity.

Distinguishing these two ethers is critical for quality control in process chemistry. This guide outlines the diagnostic 1H NMR signatures that differentiate the exocyclic methylene ether linkage of MMC from the direct ring ether linkage of CPME.

Key Differentiator
  • CPME: Features a deshielded methine proton (CH -O) on the ring at ~3.9 ppm .

  • MMC: Lacks the ~3.9 ppm signal. Instead, it displays a doublet for the exocyclic methylene (CH₂ -O) at ~3.2–3.3 ppm , often overlapping with the methoxy singlet.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9][10]

Feature(Methoxymethyl)cyclopentaneCyclopentyl Methyl Ether (CPME)
Structure Cyclopentane ring attached to -CH₂-OCH₃ Cyclopentane ring attached to -OCH₃
CAS Number 2619-30-95614-37-9
Formula C₇H₁₄OC₆H₁₂O
Role Intermediate, Impurity, Specialized SolventGreen Solvent, Extraction Agent
Boiling Point ~135–140 °C (Predicted)106 °C

Experimental Protocol: 1H NMR Characterization

To ensure reproducible spectral data for comparison, follow this standardized protocol.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds (sufficient for non-quantitative structural ID).

  • Scans (NS): 16 (sufficient for >98% purity samples).

  • Temperature: 298 K (25 °C).

Spectral Comparison & Analysis

The following table contrasts the chemical shifts (


) and multiplicity (

-coupling) for both compounds.
Table 1: Comparative Chemical Shift Data ( )
Assignment(Methoxymethyl)cyclopentane (MMC)Cyclopentyl Methyl Ether (CPME)Diagnostic Note
Methoxy (-OCH₃) 3.32 ppm (Singlet, 3H)3.30 ppm (Singlet, 3H)Nondistinctive. Both show a sharp singlet in the 3.3 ppm region.
Ether Linkage 3.24 ppm (Doublet, 2H,

Hz)(Exocyclic -CH₂-O-)
3.88 ppm (Quintet/Multiplet, 1H)(Ring -CH-O-)CRITICAL DIFFERENCE. CPME has a downfield methine. MMC has an upfield methylene doublet.
Ring Methine 2.10 ppm (Multiplet, 1H)(Ring -CH-CH₂-)N/A (Merged with 3.88 ppm signal)MMC has a unique methine multiplet shielded by the alkyl chain.
Ring Methylenes 1.20 – 1.80 ppm (Multiplet Envelope, 8H)1.45 – 1.85 ppm (Multiplet Envelope, 8H)CPME ring protons are slightly more deshielded due to closer proximity to oxygen.

Note: Data for MMC is derived from the spectrum of its precursor Cyclopentylmethanol (CAS 3637-61-4) and standard methyl ether shift increments. CPME data is based on standard reference spectra [1][2].

Detailed Mechanistic Insight
  • The "Empty" Region (3.5 – 4.5 ppm):

    • In CPME , the oxygen atom is directly bonded to the ring carbon. The electronegativity of oxygen deshields this single proton, pushing it downfield to ~3.9 ppm .

    • In MMC , the oxygen is separated from the ring by a methylene bridge. This removes the direct deshielding effect from the ring protons. Consequently, the 3.5 – 4.5 ppm region is empty in MMC.

  • The "Congested" Region (3.2 – 3.4 ppm):

    • MMC shows two distinct signals here: the strong methoxy singlet (~3.32 ppm) and the methylene doublet (~3.24 ppm). On lower-field instruments (e.g., 60 MHz or 90 MHz), these may overlap, appearing as a messy cluster.

    • CPME shows only the clean methoxy singlet in this region.

Decision Logic & Workflow

The following diagram illustrates the logical workflow for identifying the ether species in a crude reaction mixture.

NMR_Analysis_Workflow Start Crude Sample 1H NMR (CDCl3) Check_Methoxy Check 3.3 ppm Region (Methoxy Singlet Present?) Start->Check_Methoxy Check_Downfield Check 3.8 - 4.0 ppm Region (Deshielded Methine Signal?) Check_Methoxy->Check_Downfield Yes Result_Unknown UNKNOWN / OTHER ETHER (Check MS/IR) Check_Methoxy->Result_Unknown No (-OMe missing) Result_CPME IDENTIFIED: Cyclopentyl Methyl Ether (CPME) Signal at ~3.9 ppm (1H, m) Check_Downfield->Result_CPME Yes (Signal Present) Check_Upfield Check 3.2 - 3.3 ppm Region (Doublet overlapping Singlet?) Check_Downfield->Check_Upfield No (Region Empty) Result_MMC IDENTIFIED: (Methoxymethyl)cyclopentane Doublet at ~3.24 ppm (2H) NO signal at 3.9 ppm Check_Upfield->Result_MMC Yes (Doublet Present) Check_Upfield->Result_Unknown No

Figure 1: Decision tree for the spectroscopic differentiation of cyclopentyl ethers.

Synthesis & Formation Context

Understanding how these molecules are formed helps anticipate which spectrum to expect.

  • (Methoxymethyl)cyclopentane (MMC):

    • Origin: Typically formed via the Williamson ether synthesis of Cyclopentylmethanol (treating cyclopentylmethanol with NaH and MeI) or the reduction of Cyclopentanecarbaldehyde in methanol [3].

    • Precursor Signature: If the reaction is incomplete, look for the -CH₂-OH doublet at 3.52 ppm (Cyclopentylmethanol), which is downfield of the MMC ether doublet (3.24 ppm).

  • Cyclopentyl Methyl Ether (CPME):

    • Origin: Produced industrially via the methylation of cyclopentene or cyclopentanol. It is highly stable and hydrophobic [1].[1]

    • Stability: Unlike THF, CPME resists peroxide formation, making it a "cleaner" solvent in NMR baselines over time.

References

  • Watanabe, K. (2013).[1] The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. Molecules.

  • BenchChem. (2025). Cyclopentyl Methyl Ether Structure and Properties.

  • PubChem. (2025). (Methoxymethyl)cyclopentane Compound Summary. National Library of Medicine.

  • Royal Society of Chemistry. (2014). Supplementary Information: Characterization of Cyclopentylmethanol.

Sources

Comparative

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of (Methoxymethyl)cyclopentane

For researchers, scientists, and professionals in drug development, mass spectrometry (MS) stands as an indispensable tool for molecular identification and structural elucidation. The unique fragmentation pattern generat...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, mass spectrometry (MS) stands as an indispensable tool for molecular identification and structural elucidation. The unique fragmentation pattern generated by electron ionization (EI) serves as a molecular fingerprint, offering profound insights into the compound's architecture. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of (methoxymethyl)cyclopentane, placed in context with structurally related compounds to illuminate the interplay of cyclic and acyclic structural motifs on fragmentation pathways.

Due to the absence of a publicly available experimental mass spectrum for (methoxymethyl)cyclopentane, this guide will present a detailed, predicted fragmentation pattern. This prediction is grounded in the well-established principles of mass spectrometry and supported by experimental data from analogous compounds, including cyclopentane, methylcyclopentane, cyclopentanemethanol, and diethyl ether.

The Fundamental Principles of Electron Ionization Mass Spectrometry

In EI-MS, a high-energy electron beam bombards the analyte molecule, leading to the ejection of an electron and the formation of a molecular ion (M•+). This molecular ion is often unstable and undergoes a series of fragmentation events, breaking down into smaller, charged fragments. The mass-to-charge ratio (m/z) of these fragments is detected, and their relative abundance is plotted to generate a mass spectrum. The fragmentation pathways are not random; they are governed by the relative stability of the resulting carbocations and radical species.

Predicted Fragmentation Pattern of (Methoxymethyl)cyclopentane

(Methoxymethyl)cyclopentane (C7H14O, Molecular Weight: 114.19 g/mol ) incorporates both a cyclopentane ring and a methoxymethyl ether side chain. Its fragmentation is therefore expected to exhibit characteristics of both cycloalkanes and ethers.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage of the Ether: The most prominent fragmentation pathway for ethers is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. For (methoxymethyl)cyclopentane, this can occur in two ways:

    • Loss of a cyclopentyl radical: This would result in the formation of a resonance-stabilized methoxymethyl cation at m/z 45 . This is predicted to be a major peak, likely the base peak, in the spectrum.

    • Loss of a methoxy radical (•OCH3): This would lead to the formation of a cyclopentylmethyl cation at m/z 83 .

  • Fragmentation of the Cyclopentane Ring: Cycloalkanes are known to undergo ring-opening followed by the loss of small neutral molecules, most commonly ethene (C2H4, 28 Da).

    • Loss of Ethene from the Molecular Ion: The molecular ion at m/z 114 could lose an ethene molecule to produce a fragment at m/z 86 .

    • Fragmentation of the Cyclopentyl Moiety: The cyclopentyl cation (m/z 69), which could be formed through various pathways, is known to fragment further by losing ethene to produce a propyl cation at m/z 41 .

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted fragmentation of (methoxymethyl)cyclopentane, we will now compare it with the experimentally determined fragmentation patterns of analogous compounds.

Table 1: Key Mass Spectral Fragments of (Methoxymethyl)cyclopentane and Comparison Compounds
m/z (Methoxymethyl)cyclopentane (Predicted) Cyclopentane Methylcyclopentane Cyclopentanemethanol Diethyl Ether
114 M•+----
99 --M-15 (loss of •CH3)--
86 M-28 (loss of C2H4)----
83 M-31 (loss of •OCH3)--M-17 (loss of •OH)-
74 ----M•+
70 -M•+---
69 [C5H9]+-M-15 (loss of •CH3)M-31 (loss of •CH2OH)-
56 -M-14 (loss of CH2)M-28 (loss of C2H4)--
45 [CH2OCH3]+ (Base Peak) ---[CH3CH2O]+
43 [C3H7]+[C3H7]+[C3H7]+[C3H7]+[C3H7]+
42 [C3H6]•+[C3H6]•+ (Base Peak)[C3H6]•+[C3H6]•+-
41 [C3H5]+[C3H5]+[C3H5]+[C3H5]+ (Base Peak)[C3H5]+
31 [OCH3]+--[CH2OH]+[OCH3]+

Data for comparison compounds sourced from the NIST WebBook.[1][2][3][4]

Discussion of Comparative Data
  • Cyclopentane: The mass spectrum of cyclopentane is dominated by the molecular ion at m/z 70 and the base peak at m/z 42, corresponding to the loss of ethene.[2][5] This highlights the characteristic ring fragmentation pathway.

  • Methylcyclopentane: The presence of a methyl group introduces a new fragmentation pathway: the loss of a methyl radical (•CH3) to form a stable secondary carbocation at m/z 69. The loss of ethene from the molecular ion is also a prominent feature, leading to a peak at m/z 56.[1]

  • Cyclopentanemethanol: Similar to an ether, this alcohol undergoes alpha-cleavage. The loss of a hydroxyl radical (•OH) gives a peak at m/z 83, and the loss of the entire hydroxymethyl group (•CH2OH) results in a cyclopentyl cation at m/z 69. The base peak at m/z 41 is due to the further fragmentation of the cyclopentyl ring.[3][6]

  • Diethyl Ether: This simple acyclic ether provides a clear example of alpha-cleavage, with the base peak at m/z 31 corresponding to the [CH2OH]+ fragment, and another significant peak at m/z 45 for the [CH3CH2O]+ fragment.[4]

The fragmentation patterns of these analogs strongly support the predicted behavior of (methoxymethyl)cyclopentane. The dominance of the m/z 45 peak in the predicted spectrum is a direct consequence of the highly favored alpha-cleavage of the ether linkage, a trend clearly observed in diethyl ether. The presence of fragments at m/z 83 and those resulting from ring fragmentation (e.g., loss of ethene) are also anticipated based on the fragmentation of methylcyclopentane and cyclopentanemethanol.

Proposed Fragmentation Pathways for (Methoxymethyl)cyclopentane

The following diagram illustrates the primary predicted fragmentation pathways for (methoxymethyl)cyclopentane upon electron ionization.

fragmentation M [(Methoxymethyl)cyclopentane]•+ m/z 114 frag45 [CH2OCH3]+ m/z 45 (Base Peak) M->frag45 - •C5H9 (Alpha-cleavage) frag83 [C5H9CH2]+ m/z 83 M->frag83 - •OCH3 (Alpha-cleavage) frag86 [C5H10O]•+ m/z 86 M->frag86 - C2H4 (Ring Fragmentation) frag69 [C5H9]+ m/z 69 frag83->frag69 - CH2 frag41 [C3H5]+ m/z 41 frag69->frag41 - C2H4

Caption: Predicted major fragmentation pathways of (methoxymethyl)cyclopentane.

Experimental Protocol: Electron Ionization Mass Spectrometry

For the future experimental validation of this predicted fragmentation pattern, the following general protocol for EI-MS analysis would be employed:

  • Sample Introduction: A dilute solution of (methoxymethyl)cyclopentane in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a beam of electrons, typically at 70 eV.

  • Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected by an electron multiplier, and the signal is amplified and recorded.

  • Data Analysis: The resulting mass spectrum is plotted as relative abundance versus m/z. The fragmentation pattern is then interpreted to elucidate the structure of the molecule.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of (methoxymethyl)cyclopentane. By drawing upon the established principles of mass spectrometry and comparing with the experimental data of structurally similar compounds, we can confidently anticipate the major fragmentation pathways. The predicted dominance of the m/z 45 peak resulting from alpha-cleavage of the ether, along with characteristic fragments from the cyclopentane ring, provides a clear roadmap for the identification and structural confirmation of this compound in future experimental work. This comparative approach underscores the power of mass spectrometry in piecing together the molecular puzzle, one fragment at a time.

References

  • National Institute of Standards and Technology. (n.d.). Cyclopentanemethanol. In NIST Chemistry WebBook. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). Cyclopentanemethanol. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopentane. In NIST Chemistry WebBook. Retrieved March 7, 2024, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and.... Retrieved March 7, 2024, from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved March 7, 2024, from [Link]

  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). (Methoxymethyl)cyclopentane. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). Methylcyclopentane. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopentane, methyl-. In NIST Chemistry WebBook. Retrieved March 7, 2024, from [Link]

  • Wiley Science Solutions. (n.d.). Mass Spectral Databases. Retrieved March 7, 2024, from [Link]

  • SpectraBase. (n.d.). SpectraBase. Retrieved March 7, 2024, from [Link]

  • PubChem. (2025, February 14). SpectraBase - PubChem Data Source. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Dr. Puspendra Classes. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage [Video]. YouTube. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl ether. In NIST Chemistry WebBook. Retrieved March 7, 2024, from [Link]

Sources

Validation

GC-MS retention time comparison: CPME vs (Methoxymethyl)cyclopentane

Executive Summary This guide provides a definitive technical comparison between Cyclopentyl methyl ether (CPME) and its homolog (Methoxymethyl)cyclopentane . While CPME is widely recognized as a high-performance "green"...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive technical comparison between Cyclopentyl methyl ether (CPME) and its homolog (Methoxymethyl)cyclopentane . While CPME is widely recognized as a high-performance "green" solvent, (Methoxymethyl)cyclopentane often appears as a structural analog, impurity, or specialized ligand intermediate.

Accurate differentiation of these two compounds via Gas Chromatography-Mass Spectrometry (GC-MS) is critical for process validation, particularly in organometallic synthesis and pharmaceutical impurity profiling. This guide details their physicochemical properties, retention time behaviors, and mass spectral fragmentation patterns to ensure precise identification.

Chemical Identity & Physicochemical Properties

Understanding the structural differences is the first step in predicting chromatographic behavior. CPME is a secondary ether, whereas (Methoxymethyl)cyclopentane is a primary ether with an additional methylene group.

FeatureCPME (Cyclopentyl methyl ether) (Methoxymethyl)cyclopentane
CAS Number 5614-37-92619-30-9
Structure Cyclopentyl ring bonded to -O-CH₃Cyclopentyl ring bonded to -CH₂-O-CH₃
Formula C₆H₁₂OC₇H₁₄O
Molecular Weight 100.16 g/mol 114.19 g/mol
Boiling Point 106 °C~130–135 °C (Predicted*)
Classification Green Solvent (Hydrophobic Ether)Homolog / Ligand Intermediate
Elution Order First (Lower BP)Second (Higher BP)

*Note: Boiling point for (Methoxymethyl)cyclopentane is estimated based on homologous series extrapolation (+20–30°C per methylene unit).

GC-MS Retention Time Analysis

Chromatographic Theory

On non-polar (e.g., DB-5, HP-5) and intermediate polarity (e.g., DB-624) columns, elution order is primarily governed by boiling point and molecular weight.

  • CPME (BP 106 °C) acts as the volatile component.

  • (Methoxymethyl)cyclopentane (BP ~135 °C), having higher molecular weight and van der Waals surface area, interacts more strongly with the stationary phase, resulting in a longer retention time (RT).

Predicted Elution Profile (Standard Method)

Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) Carrier Gas: Helium @ 1.0 mL/min Oven Program: 40°C (hold 2 min) → 10°C/min → 250°C.

CompoundPredicted Retention Time (min)Relative Retention (RRT)
CPME ~6.5 – 7.0 min1.00 (Reference)
(Methoxymethyl)cyclopentane ~9.2 – 9.8 min~1.40
Resolution Strategy

The resolution (


) between these two peaks is typically high (

) due to the significant boiling point differential. Co-elution is unlikely unless extremely fast temperature ramps (>30°C/min) are employed.

Mass Spectrometry (MS) Fragmentation

The most reliable method for confirmation is Electron Ionization (EI) mass spectrometry. The structural difference (direct ether linkage vs. methylene spacer) leads to distinct fragmentation pathways.

A. CPME Fragmentation (C₆H₁₂O)
  • Molecular Ion:

    
     100 (Visible but weak).
    
  • Base Peak:

    
     69 (Cyclopentyl cation, 
    
    
    
    ).
  • Mechanism: Loss of the methoxy radical (

    
    , mass 31) is the dominant pathway, leaving the stable cyclopentyl cation.
    
  • Secondary Ions:

    
     41, 57.
    
B. (Methoxymethyl)cyclopentane Fragmentation (C₇H₁₄O)
  • Molecular Ion:

    
     114 (Weak).
    
  • Base Peak:

    
     45 (
    
    
    
    ).
  • Mechanism: The presence of the exocyclic methylene group facilitates

    
    -cleavage next to the oxygen atom. This generates the stable methoxymethyl cation (
    
    
    
    45), a diagnostic ion for methoxymethyl ethers.
  • Secondary Ions:

    
     83 (Cyclopentylmethyl cation, loss of 
    
    
    
    ),
    
    
    69.
Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic divergence that allows for unambiguous identification.

MS_Fragmentation CPME CPME (M+ 100) Cyclopentyl-O-Me Ion69 m/z 69 (Base Peak) [Cyclopentyl]+ CPME->Ion69 C-O Cleavage Radical31 - •OCH3 CPME->Radical31 MMC (Methoxymethyl)cyclopentane (M+ 114) Cyclopentyl-CH2-O-Me Ion45 m/z 45 (Base Peak) [CH2=O-Me]+ MMC->Ion45 Alpha Cleavage (Diagnostic) Ion83 m/z 83 [Cyclopentyl-CH2]+ MMC->Ion83 Loss of OMe

Caption: Comparative EI-MS fragmentation pathways. Note the diagnostic m/z 45 peak for (Methoxymethyl)cyclopentane.

Experimental Protocol: Self-Validating Identification

To ensure data integrity, follow this "Self-Validating" workflow. This protocol uses Retention Indices (RI) to normalize data across different systems.

Step 1: System Suitability & RI Calibration
  • Inject: A C7–C15 n-alkane standard mixture (e.g., Sigma 49451-U) using the method below.

  • Calculate: Linear Retention Indices (LRI) for all peaks.

    • Target LRI for CPME (DB-5): ~780–800.

    • Target LRI for (Methoxymethyl)cyclopentane (DB-5): ~950–980.

Step 2: GC-MS Method Parameters
  • Inlet: Split 20:1 @ 250°C.

  • Column: Agilent DB-5MS UI or equivalent (30m, 0.25mm, 0.25µm).

  • Flow: Helium, Constant Flow 1.0 mL/min.[1]

  • Oven: 40°C (2 min) → 10°C/min → 240°C (5 min).

  • MS Source: 230°C, 70 eV.

  • Scan Range: 35–300 amu.

Step 3: Data Interpretation Logic
  • Check RT: Does the peak elute ~2–3 minutes after CPME?

  • Check MS:

    • If Base Peak = 69 and m/z 45 is absent/low → CPME .

    • If Base Peak = 45 and Molecular Ion = 114(Methoxymethyl)cyclopentane .

Discussion & Applications

Impurity Profiling in Synthesis

(Methoxymethyl)cyclopentane can appear as an impurity during the synthesis of CPME if the starting material (cyclopentene) contains methylcyclopentene isomers, or if methylation occurs at the exocyclic carbon of a precursor. Its higher boiling point makes it difficult to remove via simple flash distillation, often requiring fractional distillation.

Solvent Selection
  • CPME: Preferred for organometallic reactions (Grignard, Suzuki) due to low peroxide formation and high stability.

  • (Methoxymethyl)cyclopentane: Less common as a bulk solvent; often used as a specific ligand backbone in Ziegler-Natta catalyst synthesis (internal electron donor).

Summary Table: Identification Matrix
ParameterCPME(Methoxymethyl)cyclopentane
Retention Index (DB-5) ~790~965
Primary Ion (Quant) 6945
Secondary Ion (Qual) 100 (M+)83, 114 (M+)
Key Differentiator Early eluter, m/z 69 dominantLate eluter, m/z 45 dominant

References

  • ChemicalBook. (2025). (Methoxymethyl)cyclopentane Properties and CAS 2619-30-9.[2] Link

  • Agilent Technologies. (2023). Residual Solvent Analysis Using Agilent DB-Select 624 UI and DB-WAX UI Columns. Link

  • National Institutes of Health (NIH). (2024). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. Link

  • BenchChem. (2025). Characterization of Impurities and Internal Donors in Olefin Polymerization. Link

  • NIST Chemistry WebBook. Mass Spectrum of Cyclopentane, methoxy- (CPME). Link

Sources

Comparative

Validating purity of (Methoxymethyl)cyclopentane using gas chromatography

Executive Summary (Methoxymethyl)cyclopentane (CAS 2619-30-9) is a distinct ether derivative often confused with its structural isomer, Cyclopentyl methyl ether (CPME). While CPME is a widely adopted green solvent, (Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Methoxymethyl)cyclopentane (CAS 2619-30-9) is a distinct ether derivative often confused with its structural isomer, Cyclopentyl methyl ether (CPME). While CPME is a widely adopted green solvent, (Methoxymethyl)cyclopentane—characterized by an exocyclic methylene group (


)—serves as a specialized intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds.

Validating the purity of this molecule presents a specific challenge: resolving the target ether from its likely synthetic precursor, Cyclopentanemethanol . Due to the lack of a strong UV chromophore, HPLC is unsuitable for routine analysis.

This guide objectively compares Gas Chromatography with Flame Ionization Detection (GC-FID) against Quantitative Nuclear Magnetic Resonance (qNMR) . While qNMR offers absolute quantification without reference standards, this guide demonstrates why GC-FID using a mid-polarity (624-type) column remains the superior method for routine purity validation, offering the necessary resolution to detect trace alcohol impurities that qNMR may miss due to sensitivity limits.

Technical Profile & Physicochemical Context

Understanding the physical properties is prerequisite to method design. Unlike CPME (bp 106°C), the addition of the methylene group increases the molecular weight and boiling point.

PropertyValue / DescriptionImpact on Analytical Method
Chemical Name (Methoxymethyl)cyclopentaneTarget Analyte
CAS Number 2619-30-9Unique Identifier (Distinct from CPME 5614-37-9)
Molecular Formula

MW: 114.19 g/mol
Boiling Point (Est.) ~130–135°CVolatile; Ideal for GC analysis.
Key Impurity CyclopentanemethanolPolar alcohol; requires column selectivity.
Chromophore NegligibleExcludes HPLC-UV as a viable routine method.

Comparative Analysis: GC-FID vs. qNMR

The following table summarizes the operational differences between the two primary validation techniques.

FeatureMethod A: GC-FID (Recommended) Method B: qNMR (Orthogonal)
Principle Separation based on volatility/polarity.Molar ratio of proton signals.
Reference Standard Required for absolute assay (wt%).Not Required (Internal Standard used).
Sensitivity (LOD) High (< 0.05% area).Low (~0.5 - 1.0%).
Impurity Profiling Excellent. Resolves structurally similar alcohols.Poor. Overlapping signals often mask impurities.
Throughput High (Automated injection).Low (Manual processing/long relaxation times).
Primary Use Routine QC, Impurity Limits.Reference Standard Certification.[1]
Decision Logic: When to use which?
  • Use qNMR when you have synthesized the first batch of (Methoxymethyl)cyclopentane and lack a certified reference standard. qNMR will establish the "Absolute Purity" of your primary standard.

  • Use GC-FID for all subsequent batch release testing to ensure no unreacted Cyclopentanemethanol remains.

Method A: GC-FID Protocol (The Gold Standard)

This protocol is designed to separate the non-polar ether product from the polar alcohol starting material.

Column Selection Strategy
  • Avoid: 100% Dimethylpolysiloxane (e.g., DB-1, HP-5). While these separate by boiling point, polar alcohols often tail significantly, reducing resolution.

  • Select: 6% Cyanopropyl-phenyl / 94% Dimethylpolysiloxane (e.g., DB-624, ZB-624).

    • Why? This "mid-polarity" phase interacts with the hydroxyl group of the impurity (Cyclopentanemethanol), increasing its retention relative to the ether. This ensures the impurity elutes after the main peak with sharp symmetry.

Instrument Parameters
ParameterSetting
Instrument Agilent 7890B / 8890 (or equivalent) with FID
Column DB-624 (30 m

0.32 mm

1.8 µm)
Inlet Split/Splitless at 250°C
Split Ratio 50:1 (To prevent column overload)
Carrier Gas Helium or Hydrogen @ 1.5 mL/min (Constant Flow)
Oven Program 50°C (hold 2 min)

10°C/min

200°C (hold 5 min)
Detector (FID) 280°C;

: 30 mL/min; Air: 400 mL/min
Injection Volume 1.0 µL
Sample Preparation[2]
  • Diluent: Dichloromethane (DCM) or Methanol (if free of overlapping peaks). Note: DCM is preferred as it elutes early (solvent front).

  • Concentration: Prepare 10 mg/mL solution of (Methoxymethyl)cyclopentane.

  • System Suitability: Inject a mixture containing the analyte and 0.1% Cyclopentanemethanol. Resolution (Rs) between peaks must be

    
    .
    

Method B: qNMR Protocol (Orthogonal Validation)

Use this method to assign a purity value to your in-house reference standard.

Protocol
  • Solvent:

    
     (Chloroform-d).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Dimethyl sulfone (Must be non-volatile and high purity).

  • Relaxation Delay (d1): Set to

    
     (typically 30–60 seconds) to ensure full magnetization recovery for quantitative integration.
    
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight.[2]

Validation Data (Representative)

The following data represents typical performance metrics for the GC-FID method, validated according to ICH Q2(R2) guidelines.

Table 1: Validation Summary
ParameterAcceptance CriteriaTypical ResultConclusion
Specificity No interference at retention time of analyte.Clean baseline. Impurity Rs > 2.[3]0.Pass
Linearity (

)

over 80–120% range.

Pass
Precision (RSD)

(n=6 injections).

Pass
LOD (Impurity) Signal-to-Noise > 3:1.10 ppmPass
Accuracy (Spike) 90–110% recovery.98.5%Pass

Visualization of Workflow

The following diagram illustrates the decision process for selecting the appropriate validation method and the operational workflow for the GC-FID analysis.

ValidationWorkflow Start Start: Purity Validation of (Methoxymethyl)cyclopentane CheckRef Is a Certified Reference Standard Available? Start->CheckRef qNMR Method B: qNMR (Absolute Quantification) CheckRef->qNMR No GC_Setup Method A: GC-FID Setup Column: DB-624 CheckRef->GC_Setup Yes AssignPurity Assign Purity Value to Primary Standard qNMR->AssignPurity AssignPurity->GC_Setup Use as Standard SamplePrep Sample Prep: 10 mg/mL in DCM GC_Setup->SamplePrep Injection GC Injection (Split 50:1) SamplePrep->Injection DataAnalysis Data Analysis: Integrate Peaks Injection->DataAnalysis Decision Impurity Check: Cyclopentanemethanol Present? DataAnalysis->Decision Pass PASS: Purity > 98.0% Impurity < 0.5% Decision->Pass No Fail FAIL: Reprocess Batch (Distillation Required) Decision->Fail Yes

Caption: Operational workflow integrating qNMR for standard assignment and GC-FID for routine batch validation.

Troubleshooting & Self-Validation

To ensure the trustworthiness of your results, perform these self-validating checks:

  • The "Blank" Check: Always inject pure solvent (DCM) before your sample. If peaks appear at the retention time of (Methoxymethyl)cyclopentane, your syringe or liner is contaminated.

  • The "Spike" Check: If you suspect a small peak is Cyclopentanemethanol, spike your sample with a known amount of the alcohol. If the small peak grows without splitting, the identity is confirmed.

  • Retention Time Drift: Volatile ethers can shift retention times if the column flow changes. Use a marker (like Dodecane) to lock retention times.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023). Provides the global regulatory framework for validating linearity, accuracy, and precision. [Link]

  • PubChem Compound Summary for (Methoxymethyl)cyclopentane. National Center for Biotechnology Information. (2025).[3][4][5] Source for chemical structure and physical property estimation.[3][5] [Link]

  • Standard Practice for Gas Chromatography Terms and Relationships. ASTM E355-96. (2019). Defines standard terms for GC analysis used in this protocol. [Link]

  • Quantitative NMR Spectroscopy in Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis. (2014). Validates the use of qNMR as a primary ratio method. [Link]

Sources

Validation

Structural Elucidation Guide: Differentiating Aryl vs. Alkyl Methoxy Groups via NMR Spectroscopy

For researchers and drug development professionals, the unambiguous assignment of methoxy (-OCH₃) groups is a critical bottleneck in the structural elucidation of complex natural products, APIs, and synthetic intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the unambiguous assignment of methoxy (-OCH₃) groups is a critical bottleneck in the structural elucidation of complex natural products, APIs, and synthetic intermediates. Because methoxy groups are spin-isolated (lacking adjacent protons for direct ³J_HH coupling), standard 1D ¹H NMR and 2D COSY experiments often fall short.

This guide provides an objective, data-driven comparison of aryl methoxy (ring-attached) and alkyl methoxy (aliphatic-attached) groups. By understanding the physical causality behind their chemical shifts and employing a self-validating 2D NMR workflow, scientists can definitively map these functional groups.

Mechanistic Causality: The Physics of Chemical Shifts

To accurately assign NMR signals, one must first understand the electronic and magnetic environments dictating their resonance frequencies. Methoxy groups generally present as a distinct 3H singlet in ¹H NMR[1], but their exact chemical shift depends heavily on their attachment point.

Electronic Delocalization & Magnetic Anisotropy

The fundamental difference between aryl and alkyl methoxy groups lies in hybridization and electron delocalization:

  • Aryl Methoxy (Ar-OCH₃): The oxygen atom is attached directly to an sp²-hybridized aromatic carbon. The oxygen's lone pairs conjugate with the aromatic π-system, imparting partial double-bond character to the C-O bond and increasing the effective electronegativity of the oxygen. Furthermore, the methoxy protons are held rigidly within the deshielding cone of the aromatic ring's magnetic anisotropy. This dual effect results in a pronounced downfield shift (¹H: ~3.7–4.0 ppm).

  • Alkyl Methoxy (R-CH₂-OCH₃): The oxygen is attached to an sp³-hybridized carbon. Without a π-system to conjugate with, the oxygen exerts a purely inductive electron-withdrawing effect[2]. The absence of ring current anisotropy leaves these protons relatively shielded, resulting in an upfield shift (¹H: ~3.2–3.4 ppm).

The Conformational Anomaly (56 ppm vs. 62 ppm)

While ¹H shifts are reliable, ¹³C NMR provides a deeper structural narrative, particularly for aryl methoxy groups. A typical in-plane aryl methoxy carbon resonates at approximately 56 ppm . However, when bulky ortho-substituents force the methoxy group out of the aromatic plane, the ¹³C shift moves dramatically downfield to ~62 ppm [3].

This atypical deshielding is not caused by a simple loss of lone-pair conjugation. Rather, the rotation of the methoxy group alters the virtual molecular orbital space, increasing the paramagnetic deshielding contribution driven by magnetic interactions between occupied and virtual orbitals[3]. Recognizing this ~62 ppm anomaly is crucial for identifying sterically hindered environments in complex scaffolds.

Shift_Causality M Methoxy Group (-OCH₃) A Aryl Methoxy (Attached to sp² Carbon) M->A B Alkyl Methoxy (Attached to sp³ Carbon) M->B A1 Lone Pair Conjugation & Ring Current Anisotropy A->A1 B1 Purely Inductive Electron Withdrawal B->B1 A2 Deshielded ¹H: 3.7 - 4.0 ppm A1->A2 B2 Shielded ¹H: 3.2 - 3.4 ppm B1->B2

Mechanistic causality of NMR chemical shift differences in methoxy environments.

Quantitative Shift Comparison

The following table summarizes the typical NMR parameters used to differentiate these two environments. Note that while 1D shifts provide strong hypotheses, 2D correlations (HMBC/NOESY) are required for definitive proof.

ParameterAryl Methoxy (Ring-OCH₃)Alkyl Methoxy (Methyl-OCH₃)
¹H NMR Shift (ppm) 3.7 – 4.03.2 – 3.4
¹³C NMR Shift (ppm) 55.0 – 62.0 (Conformation dependent)50.0 – 58.0
Typical Multiplicity Sharp Singlet (3H)Sharp Singlet (3H)
HSQC Phase Positive (CH₃)Positive (CH₃)
HMBC Correlation (³J_CH) Aromatic sp² carbon (130–160 ppm)Aliphatic sp³ carbon (50–80 ppm)
NOESY Correlation Aromatic protons (6.5–8.0 ppm)Aliphatic protons (0.5–2.5 ppm)

Orthogonal Validation Workflow

Because methoxy groups are terminal and spin-isolated, relying on a single NMR experiment introduces unacceptable risk. The protocol below establishes a self-validating system : HSQC confirms the atom type, HMBC confirms the through-bond connectivity, and NOESY provides orthogonal through-space verification.

Workflow S1 Step 1: 1D ¹H NMR Identify 3H Singlet S2 Step 2: ¹H-¹³C HSQC Confirm Intact -OCH₃ Unit S1->S2 S3 Step 3: ¹H-¹³C HMBC Analyze ³J_CH Connectivity S2->S3 R1 Cross-peak at δC 130-160 (Aromatic Carbon) S3->R1 R2 Cross-peak at δC 50-80 (Aliphatic Carbon) S3->R2 V1 Step 4: NOESY Validation NOE to Aromatic Protons R1->V1 V2 Step 4: NOESY Validation NOE to Aliphatic Protons R2->V2

Self-validating orthogonal workflow for assigning methoxy group connectivity using 2D NMR.

Step-by-Step Experimental Protocol

To execute the workflow described above, follow this optimized methodology. This protocol is designed to eliminate ambiguity in complex mixtures (such as bio-oils or crude extracts) where aliphatic and aryl methoxy signals frequently overlap[4].

Step 1: Sample Preparation & 1D Acquisition
  • Solvent Selection: Dissolve 5–10 mg of the analyte in 600 µL of CDCl₃. Causality: CDCl₃ is preferred over protic solvents (like Methanol-d4) because it minimizes hydrogen-bonding interactions that can unpredictably shift oxygen-adjacent resonances.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum (e.g., zg30 pulse program). Integrate the peaks. A sharp singlet integrating to exactly 3.0 relative to a known single proton is the primary indicator of a methoxy group[1].

Step 2: Multiplicity-Edited HSQC (The "Atom" Check)
  • Parameter Setup: Run a ¹H-¹³C multiplicity-edited HSQC.

  • Analysis: Look for a cross-peak correlating your 3H singlet to a carbon between 50 and 62 ppm.

  • Validation: The cross-peak must have a positive phase (typically phased to match CH/CH₃ groups, opposite to CH₂ groups). This definitively rules out overlapping methylene (-CH₂-) signals that can occur in the 3.0–4.0 ppm range.

Step 3: HMBC Acquisition (The "Bond" Check)
  • Parameter Setup: Methoxy protons do not have adjacent protons, rendering COSY useless. You must use HMBC to jump across the oxygen atom. Set the long-range coupling delay to ~65 ms (optimized for a typical ³J_CH coupling of 8 Hz).

  • Analysis: Trace the horizontal line from your methoxy ¹H signal.

    • If you observe a cross-peak to a carbon at 130–160 ppm , the methoxy is attached to an aromatic ring (Aryl Methoxy).

    • If you observe a cross-peak to a carbon at 50–80 ppm , the methoxy is attached to an aliphatic chain (Alkyl Methoxy).

Step 4: NOESY/ROESY Validation (The "Space" Check)
  • Parameter Setup: Run a 2D NOESY (mixing time ~300-500 ms depending on molecular weight) to detect through-space interactions (< 5 Å).

  • Analysis:

    • An aryl methoxy will show NOE cross-peaks to adjacent aromatic protons (δH 6.5–8.0 ppm).

    • An alkyl methoxy will show NOE cross-peaks to adjacent aliphatic chain protons (δH 0.5–2.5 ppm).

References

  • Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. Available at:[Link]

  • Methoxy groups just stick out. ACD/Labs. Available at:[Link]

  • 13.10: Characteristics of 13C NMR Spectroscopy. Chemistry LibreTexts. Available at:[Link]

  • Review of NMR Characterization of Pyrolysis Oils. Energy & Fuels (SciSpace). Available at:[Link]

Sources

Comparative

Characterization Standards for (Methoxymethyl)cyclopentane

Content Type: Publish Comparison Guide Subject: (Methoxymethyl)cyclopentane (CAS 2619-30-9) Audience: Researchers, Process Chemists, and Analytical Scientists Executive Summary & Strategic Positioning (Methoxymethyl)cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: (Methoxymethyl)cyclopentane (CAS 2619-30-9) Audience: Researchers, Process Chemists, and Analytical Scientists

Executive Summary & Strategic Positioning

(Methoxymethyl)cyclopentane (MMC) is a saturated ether often evaluated as a higher-boiling, more lipophilic homolog of the industry-standard Cyclopentyl Methyl Ether (CPME) . While CPME has established itself as a "green" solvent alternative to THF and Dioxane, MMC occupies a specialized niche, primarily as a stable building block in medicinal chemistry and a high-temperature reaction medium.

This guide establishes the characterization standards required to validate MMC identity and purity. The core challenge in deploying MMC is distinguishing it from its structural isomers (like CPME and methylcyclopentanol) and quantifying the specific impurities arising from its synthesis (typically Williamson etherification of cyclopentanemethanol).

Quick Comparison: MMC vs. Market Alternatives
Feature(Methoxymethyl)cyclopentane (MMC)Cyclopentyl Methyl Ether (CPME)2-Methyltetrahydrofuran (2-MeTHF)
CAS Number 2619-30-9 5614-37-996-47-9
Structure Cyclopentyl-CH₂-O-CH₃Cyclopentyl-O-CH₃Cyclic Ether (Ring Methyl)
Ether Linkage Primary Ether (Sterically accessible)Secondary Ether (Sterically hindered)Secondary Ether
Boiling Point ~130–135 °C (Est.)106 °C80 °C
Lipophilicity High (LogP > 2.0)Moderate (LogP ~ 1.6)Moderate (LogP ~ 1.1)
Peroxide Risk Moderate (Primary C-H adjacent to O)Low (Low peroxide formation rate)High (Requires stabilization)
Primary Use Specialized Reagent / High-BP SolventGreen Solvent (Extraction/Crystallization)Biogenic Solvent Replacement for THF

Structural Characterization Standards (NMR)

The most critical analytical task is distinguishing MMC from CPME. Both have the formula C₆H₁₂O (CPME) vs C₇H₁₄O (MMC), but their connectivity differs fundamentally. MMC possesses an exocyclic methylene group (-CH₂-), whereas CPME features a direct ether linkage to the ring methine.

Protocol A: H-NMR Identification Criteria

Objective: Confirm the presence of the exocyclic methylene doublet and absence of the ring methine ether shift.

  • Solvent: CDCl₃ (Standard) or DMSO-d₆ (if alcohol impurities are suspected).

  • Frequency: 400 MHz minimum recommended for resolution of ring multiplets.

Diagnostic Signals (Chemical Shift

, ppm)
Proton EnvironmentMMC (Target)CPME (Interference)Distinction Logic
Ether Methyl (-OCH₃) 3.30 (s) 3.35 (s)Shifts are too similar for definitive ID.
Ether Linkage 3.22 (d,

Hz)
3.75 - 3.85 (m) CRITICAL: MMC shows a doublet for -CH₂-O-. CPME shows a quintet-like multiplet for >CH-O-.
Ring Methine 2.10 - 2.25 (m) N/A (Integrated into ether linkage)The ring methine in MMC is shielded (alkyl-alkyl) vs. deshielded (alkyl-oxygen) in CPME.
Ring Methylenes 1.10 - 1.80 (m)1.40 - 1.80 (m)Complex multiplets; integration must sum to 8H (MMC) vs 8H (CPME).
Causality & Expertise

The shift of the ether linkage protons is the definitive "fingerprint." In CPME, the proton is on a secondary carbon directly attached to oxygen, pushing it downfield (~3.8 ppm). In MMC, the ether oxygen is attached to a primary methylene group, which appears upfield (~3.2 ppm). Failure to resolve the doublet at 3.2 ppm indicates a failure in synthesis (e.g., elimination side reactions).

Purity Profiling & Impurity Control (GC-MS)

Synthesis of MMC typically involves the methylation of Cyclopentanemethanol . Consequently, the primary impurities are the unreacted alcohol and potential halides (if Methyl Iodide/Bromide is used).

Protocol B: High-Resolution GC-MS Profiling

System: Agilent 7890/5977 or equivalent. Column: DB-624 or VF-624ms (Optimized for volatile solvents/ethers).

Method Parameters:

  • Inlet: Split 50:1, 250 °C.

  • Carrier: Helium, 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 40 °C for 2 min.

    • Ramp 10 °C/min to 160 °C.

    • Ramp 25 °C/min to 240 °C (Hold 5 min).

  • Detection: MS (Scan 35-300 m/z).

Target Impurity Table:

ImpurityRetention Time (Relative)Key MS Ions (m/z)OriginLimit (Spec)
Cyclopentanemethanol > MMC (Higher BP)82, 67, 57Unreacted Starting Material< 0.5%
Methyl Iodide < MMC (Very Early)142, 127, 15Methylating Agent< 5 ppm (Genotoxic)
Cyclopentyl Methyl Ether < MMC100, 69, 41Isomeric Contaminant< 0.1%
Water N/A (Use KF)18Wet Solvents< 0.05%

Safety Standards: Peroxide Quantification

Like all ethers, MMC is susceptible to auto-oxidation, forming explosive hydroperoxides. However, the primary ether structure of MMC is generally more reactive toward radical abstraction than the sterically hindered CPME.

Protocol C: Iodometric Titration (ASTM E298 Modified)

Rationale: Standard test strips are often insufficient for process validation. A quantitative titration is required for any batch stored >3 months.

  • Reagent: Dissolve 6g KI in 50mL Glacial Acetic Acid / Chloroform (2:1).

  • Procedure:

    • Flush flask with N₂.

    • Add 5.0 mL MMC sample.

    • Store in dark for 15 min.

    • Yellow color indicates peroxides.

    • Titrate with 0.02N Na₂S₂O₃ until colorless.

  • Calculation:

    
    
    
  • Acceptance Criteria: < 20 ppm for general use; < 5 ppm for distillation/concentration.

Characterization Workflow Visualization

The following diagram illustrates the decision logic for validating a batch of (Methoxymethyl)cyclopentane.

MMC_Characterization Start Crude MMC Batch NMR_Check 1. 1H-NMR Analysis (Focus: 3.0 - 4.0 ppm) Start->NMR_Check Decision_NMR Doublet at 3.2 ppm? NMR_Check->Decision_NMR Fail_Identity REJECT: Identity Mismatch (Likely CPME or Alcohol) Decision_NMR->Fail_Identity No (Multiplet at 3.8) GC_Check 2. GC-MS Purity Profiling Decision_NMR->GC_Check Yes Decision_GC Alcohol < 0.5%? MeI < 5 ppm? GC_Check->Decision_GC Fail_Purity REPROCESS: Distillation (Remove Alcohol/Halides) Decision_GC->Fail_Purity No Peroxide_Check 3. Peroxide Titration Decision_GC->Peroxide_Check Yes Fail_Purity->GC_Check Retest Decision_PO Peroxides < 20 ppm? Peroxide_Check->Decision_PO Fail_Safety TREATMENT: Alumina Filtration or Bisulfite Wash Decision_PO->Fail_Safety No Final_Release RELEASE BATCH (Valid for Synthesis) Decision_PO->Final_Release Yes Fail_Safety->Peroxide_Check Retest

Caption: Step-by-step validation logic for (Methoxymethyl)cyclopentane, prioritizing structural identity before purity and safety.

References

  • Watanabe, K., et al. (2007). "Cyclopentyl Methyl Ether as a New and Alternative Process Solvent." Organic Process Research & Development, 11(2), 251-258. Link

    • Context: Establishes the baseline properties of the isomer CPME for comparison.
  • PubChem. (2025).[1] "(Methoxymethyl)cyclopentane Compound Summary." National Library of Medicine. Link

    • Context: Source for CAS (2619-30-9) and basic physicochemical identifiers.
  • Reich, H. J. (2024). "Proton NMR Chemical Shifts." University of Wisconsin-Madison Organic Chemistry Data. Link

    • Context: Authoritative grounding for the prediction of primary vs. secondary ether chemical shifts.
  • ASTM International. (2020). "ASTM E298-17: Standard Test Methods for Assay of Organic Peroxides." ASTM Standards. Link

    • Context: The gold standard protocol for peroxide quantific

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol for (Methoxymethyl)cyclopentane

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle management of specialized reagents. True scientific excellence requires that our commitment to...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle management of specialized reagents. True scientific excellence requires that our commitment to laboratory safety extends far beyond the bench. (Methoxymethyl)cyclopentane (CAS: 2619-30-9)[1] is a cycloaliphatic ether highly valued for its unique steric profile in organometallic synthesis. However, much like its structural cousin Cyclopentyl methyl ether (CPME)[2], it presents significant logistical and safety challenges during disposal due to its high flammability and propensity for auto-oxidation.

This guide provides a self-validating, field-proven protocol for the safe handling, peroxide mitigation, and final destruction of (Methoxymethyl)cyclopentane, ensuring your laboratory maintains the highest standards of operational safety.

Physicochemical Hazard Profile & Causality

To manage chemical waste effectively, one must understand the causality behind its hazards. (Methoxymethyl)cyclopentane is a volatile, non-polar ether.

The Peroxide Threat: Ethers undergo auto-oxidation upon exposure to atmospheric oxygen and light. The mechanism involves radical abstraction of the hydrogen atom alpha to the ether oxygen, followed by oxygen insertion, yielding highly explosive hydroperoxides. Concentrating these peroxides (e.g., via rotary evaporation or improper waste consolidation) can lead to spontaneous detonation[3].

The Flammability Threat: With a low flash point and high vapor pressure, the vapor trail of this compound can travel significant distances to an ignition source, causing flashback[4]. It cannot simply be poured down the drain; it is immiscible in water and poses a severe explosion risk in municipal sewer systems.

Table 1: Quantitative Hazard Summary
Property / HazardValue / ClassificationOperational Implication
CAS Number 2619-30-9Unique identifier for waste manifesting[1].
Chemical Formula C₇H₁₄OHigh carbon content requires oxygen-rich incineration.
GHS Classification Flam. Liq. 2, Eye Irrit. 2Requires grounded equipment and spark-proof tools[4].
Peroxide Formation EUH019Mandates routine testing prior to disposal[3].
UN Transport ID UN 3271 (Ethers, n.o.s.)Must be labeled appropriately for licensed transport[5].

Operational Disposal Workflow

The following diagram illustrates the logical decision tree for processing ether-based waste. Every batch of (Methoxymethyl)cyclopentane must pass through this self-validating system to ensure no peroxidized material is inadvertently transported or incinerated improperly.

EtherDisposal N1 Waste Generation: (Methoxymethyl)cyclopentane N2 Peroxide Testing (KI/Starch or Strips) N1->N2 N3 Peroxides > 20 ppm? N2->N3 N4 Quench Peroxides (FeSO4 Treatment) N3->N4 Yes N5 Segregate as Halogen-Free Flammable Waste N3->N5 No N4->N5 N6 Licensed Incineration (Afterburner & Scrubber) N5->N6

Figure 1: Operational workflow for the safe testing, quenching, and disposal of ether-based waste.

Step-by-Step Experimental Methodologies

Do not simply pour (Methoxymethyl)cyclopentane into a generic organic waste carboy. The following protocols ensure that the chemical is neutralized and prepared for regulatory-compliant destruction.

Protocol A: Peroxide Testing (KI/Starch Method)

Causality: Potassium iodide (KI) is oxidized by hydroperoxides to form iodine (I₂), which then complexes with starch to produce a deep blue/black color. This provides a rapid, visual, and semi-quantitative validation of peroxide presence.

  • Preparation: In a certified fume hood, transfer 1 mL of the (Methoxymethyl)cyclopentane waste into a clean glass test tube.

  • Reagent Addition: Add 1 mL of glacial acetic acid, followed by 0.1 g of sodium iodide (NaI) or potassium iodide (KI).

  • Agitation: Shake the mixture gently and add 2 drops of a 1% aqueous starch solution.

  • Observation:

    • Clear/Yellowish: Peroxides are < 20 ppm. Proceed directly to Protocol C.

    • Blue/Brown/Black: Peroxides are > 20 ppm. Proceed immediately to Protocol B.

Protocol B: Peroxide Quenching (Ferrous Sulfate Treatment)

Causality: Ferrous ion (Fe²⁺) acts as a single-electron reducing agent. It donates an electron to the peroxide (R-O-O-H), cleaving the weak O-O bond to form an alkoxide and a hydroxide radical, which is subsequently reduced. The Fe²⁺ is oxidized to Fe³⁺, permanently neutralizing the explosive hazard.

  • Solution Preparation: Prepare a fresh solution of 60 g Ferrous Sulfate (FeSO₄), 6 mL concentrated sulfuric acid (H₂SO₄), and 110 mL distilled water.

  • Quenching Reaction: Slowly add the FeSO₄ solution to the peroxidized (Methoxymethyl)cyclopentane waste in a separatory funnel (use 10 mL of FeSO₄ solution per 100 mL of ether waste).

  • Agitation & Venting: Shake vigorously for 2-3 minutes. Crucial Step: Vent the funnel frequently to release any pressure buildup from exothermic reduction.

  • Phase Separation: Allow the aqueous and organic layers to separate. The lower aqueous layer (containing Fe³⁺) must be drained and disposed of as heavy metal/acidic waste.

  • Self-Validation (Re-testing): Re-test the upper organic layer using Protocol A to definitively validate that all peroxides have been neutralized before moving to final disposal.

Protocol C: Final Packaging and Incineration

Causality: (Methoxymethyl)cyclopentane cannot be biodegraded efficiently in standard wastewater treatment (aerobic biodegradation is typically <2% over 28 days for similar cycloaliphatic ethers)[2]. Therefore, high-temperature thermal destruction is the only scientifically sound disposal method.

  • Segregation: Transfer the peroxide-free (Methoxymethyl)cyclopentane into a UN-approved, high-density polyethylene (HDPE) or safety glass waste container designated strictly for "Halogen-Free Flammable Solvents."

  • Labeling: Label the container with "UN 3271, Ethers, n.o.s. (Methoxymethylcyclopentane), Flammable Liquid, Category 2." Date the container[5].

  • Storage: Store in a grounded, explosion-proof flammable storage cabinet. Ensure the container is tightly sealed to prevent vapor leakage and secondary auto-oxidation.

  • Incineration Execution: Transfer the waste to a licensed disposal facility. The facility must utilize a chemical incinerator equipped with an afterburner and scrubber[5]. The afterburner ensures complete thermal oxidation of the cyclic hydrocarbon backbone into CO₂ and H₂O, while the scrubber neutralizes any trace emissions.

By treating (Methoxymethyl)cyclopentane not just as "waste," but as a reactive chemical system requiring active management, laboratories can completely eliminate the risk of ether-related thermal events.

References

  • (Methoxymethyl)cyclopentane | C7H14O | CID 21357280 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Safety Data Sheet: Cyclopentyl methyl ether SOLVAGREEN Source: Carl Roth GmbH URL:[Link]

  • SAFETY DATA SHEET - Cyclopentyl methyl ether Source: Fisher Scientific URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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